2,4,6-Tribromophenol-1,2,3,4,5,6-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWXRFVMJHFBN-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 CAS number and structure
An In-depth Technical Guide to 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆
This guide provides comprehensive technical information on 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆, a stable isotope-labeled compound crucial for research and analytical applications. It is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Chemical Identity and Properties
2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is the isotopically labeled form of 2,4,6-Tribromophenol, where all six carbon atoms of the phenol ring are carbon-13 isotopes.[1][2] This labeling provides a distinct mass difference from the unlabeled analog, making it an ideal internal standard for quantitative analysis using mass spectrometry.[1]
Structure:
The chemical structure consists of a phenol ring where the hydrogen atoms at positions 2, 4, and 6 are substituted with bromine atoms, and all carbon atoms in the aromatic ring are ¹³C.[2]
SMILES: [13CH]1=--INVALID-LINK--O)Br)Br[2]
InChI: InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1[2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1097192-97-6 | [1][2][3] |
| Molecular Formula | ¹³C₆H₃Br₃O | [2][3] |
| Molecular Weight | 336.76 g/mol | [2][3] |
| Exact Mass | 333.7935 Da | [4][5] |
| Appearance | Solid (form may vary) | [4] |
| Unlabeled CAS Number | 118-79-6 | [3][4][5] |
Applications in Research and Analysis
The primary application of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is as an internal standard in analytical chemistry.[1] Its use is critical for the accurate quantification of the unlabeled 2,4,6-Tribromophenol (TBP) and related compounds like 2,4,6-Tribromoanisole (TBA) in various matrices.[1][6][7]
-
Environmental Monitoring: TBP is used as a flame retardant, wood preservative, and fungicide, leading to its presence as an environmental pollutant.[1][8][9] The ¹³C₆-labeled standard allows for precise measurement of its concentration in environmental samples such as water, soil, and air.[10]
-
Food and Beverage Industry: TBA is a compound known to cause "cork taint" or musty off-flavors in wine and other products.[1][7] ¹³C₆-TBP can be converted to ¹³C₆-TBA, which serves as an excellent internal standard for TBA quantification by methods like solid-phase microextraction coupled to gas chromatography-mass spectrometry (SPME-GC-MS).[6][7]
-
Pharmaceutical Analysis: Haloanisoles and halophenols have been associated with product recalls in the pharmaceutical industry due to off-odors.[11] The use of labeled standards is essential for developing and validating sensitive analytical methods to detect these compounds at trace levels in drug products.[11]
Experimental Protocols
Synthesis of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆
The synthesis of the labeled compound is achieved through a controlled electrophilic aromatic substitution reaction.[1]
Materials:
-
Phenol-1,2,3,4,5,6-¹³C₆ ([¹³C₆]-Phenol)
-
Bromine (Br₂)
-
Deionized water
-
Appropriate solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
An aqueous solution of [¹³C₆]-Phenol is prepared.
-
Bromine is slowly added to the [¹³C₆]-Phenol solution with constant stirring. The reaction is typically carried out at room temperature.
-
The stoichiometry of the reactants is carefully controlled to ensure the substitution of bromine at the 2, 4, and 6 positions of the phenol ring.[1]
-
The reaction proceeds until the formation of a precipitate (the product) is observed.
-
The solid product is then isolated by filtration.
-
The crude product is washed with cold deionized water to remove any unreacted starting materials and by-products.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
The final product is dried under vacuum.
Analytical Characterization
Rigorous analytical methods are employed to confirm the identity, purity, and isotopic enrichment of the synthesized 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆.[1]
-
High-Resolution Mass Spectrometry (HRMS): This technique is used to verify the molecular weight and isotopic composition. The labeled compound will have a molecular weight approximately six mass units higher than its unlabeled counterpart.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons at positions 3 and 5, and another signal for the hydroxyl proton.[1] The spectra may exhibit complex splitting patterns due to coupling with the adjacent ¹³C atoms.[1]
Visualized Workflow and Pathways
The following diagrams illustrate the synthesis process and a common analytical application workflow.
Caption: Synthesis workflow for 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆.
Caption: Analytical workflow using 2,4,6-TBP-¹³C₆ as an internal standard.
References
- 1. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | 1097192-97-6 | Benchchem [benchchem.com]
- 2. This compound | C6H3Br3O | CID 131668231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. 2,4,6-Tribromophenol (13C6,99%) 100 µg/mL in Toluene [lgcstandards.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Preparation and application of 2,4,6-tribromo-[¹³C₆]-anisole for the quantitative determination of 2,4,6-tribromoanisole in wine [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]
- 9. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Purity of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6, a crucial internal standard for mass spectrometry-based quantitative analysis. The document outlines the synthesis, analytical methodologies for purity assessment, and detailed experimental protocols.
Introduction
This compound is the isotopically labeled form of 2,4,6-Tribromophenol, where all six carbon atoms in the phenol ring are the 13C isotope. This stable isotope-labeled compound is an ideal internal standard for analytical methods, particularly in environmental analysis and metabolomics, due to its chemical identity with the unlabeled analyte and its distinct mass difference. Accurate determination of its isotopic purity is paramount for reliable quantification. The typical isotopic purity of commercially available 2,4,6-Tribromophenol-13C6 exceeds 99%.
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through the bromination of phenol-1,2,3,4,5,6-13C6. The reaction involves the electrophilic substitution of hydrogen atoms with bromine at the ortho and para positions of the hydroxyl group on the 13C-labeled phenol ring.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | ¹³C₆H₃Br₃O |
| Molecular Weight | ~336.76 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as toluene, methanol, and chloroform |
| CAS Number | 1097192-97-6 |
Isotopic Purity Assessment
The isotopic purity of this compound is primarily determined using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These techniques provide quantitative data on the enrichment of ¹³C isotopes and confirm the structural integrity of the molecule.
Table 2: Summary of Isotopic Purity Data
| Analytical Technique | Parameter | Typical Value | Reference |
| HRMS | Isotopic Purity | > 99% | [1] |
| NMR | Isotopic Enrichment | > 99% | [1] |
Experimental Protocols
The following are detailed, exemplary protocols for the determination of the isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic purity by precisely measuring the mass-to-charge ratio (m/z) of the labeled compound and its isotopologues.
4.1.1 Sample Preparation
-
Prepare a stock solution of 2,4,6-Tribromophenol-13C6 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
4.1.2 Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically suitable for phenols.
-
Infusion: Direct infusion of the sample solution via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range that includes the monoisotopic masses of the unlabeled (m/z ~327.7) and fully labeled (m/z ~333.8) species.
-
Resolution: Set the instrument to a high resolution (>60,000) to resolve the isotopic peaks from potential interferences.
4.1.3 Data Analysis
-
Acquire the mass spectrum of the sample.
-
Identify the peak corresponding to the [M-H]⁻ ion of 2,4,6-Tribromophenol-13C6.
-
Measure the intensities of the monoisotopic peak of the fully labeled compound (all six carbons as ¹³C) and the peaks corresponding to species with fewer than six ¹³C atoms (M+0 to M+5).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Intensity of fully labeled peak / (Sum of intensities of all isotopic peaks)] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹³C NMR, provides direct evidence of ¹³C enrichment and can be used for quantitative analysis.
4.2.1 Sample Preparation
-
Accurately weigh 10-20 mg of 2,4,6-Tribromophenol-13C6.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
4.2.2 Instrumentation and Parameters
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: Observe the ¹³C nucleus.
-
Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling. For quantitative results, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the carbon nuclei).
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4.2.3 Data Analysis
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.
-
Phase and baseline correct the resulting ¹³C NMR spectrum.
-
Integrate the signals corresponding to the carbon atoms of the phenol ring. The presence of strong signals confirms the high enrichment of ¹³C.
-
To quantify the isotopic enrichment, a known amount of an internal standard with a known number of carbon atoms can be added to the sample. The ratio of the integrals of the sample and the standard can be used to calculate the concentration and, subsequently, the isotopic enrichment if the chemical purity is known.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment.
Conclusion
The determination of the isotopic purity of this compound is a critical step in ensuring its suitability as an internal standard for quantitative analysis. The combination of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy provides a robust and reliable means of confirming the high isotopic enrichment of this compound. The detailed protocols and workflow presented in this guide offer a comprehensive framework for researchers and scientists in the fields of analytical chemistry and drug development.
References
A Technical Guide to 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ for Researchers
For researchers, scientists, and professionals in drug development, the isotopically labeled compound 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ serves as a critical internal standard for quantitative analysis. This guide provides an in-depth overview of its commercial availability, synthesis, and application in experimental protocols.
This stable isotope-labeled (SIL) analogue of 2,4,6-Tribromophenol (2,4,6-TBP) is particularly valuable in isotope dilution mass spectrometry (IDMS). The six ¹³C atoms in the phenol ring create a distinct mass shift from its unlabeled counterpart, enabling precise and accurate quantification in complex matrices by correcting for sample loss during preparation and analysis.
Commercial Availability and Product Specifications
Several specialized chemical suppliers offer 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆. The table below summarizes key quantitative data from prominent vendors to facilitate comparison. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Product Number | CAS Number | Molecular Weight | Purity | Available Quantities & Price |
| Toronto Research Chemicals (TRC) | T678502 | 1097192-97-6 | 336.77 | Not specified | Contact for pricing and availability |
| LGC Standards | TRC-A609545 | 926-39-6 | 333.79 | Not specified | Login or create an account to view prices |
| Benchchem | B568895 | 1097192-97-6 | 336.76 | >98% | Contact for pricing and availability[1] |
| Cambridge Isotope Laboratories (CIL) | CLM-9133 | 1097192-97-6 | 336.77 | Not specified | Contact for pricing and availability[2] |
Synthesis and Manufacturing
The synthesis of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ involves the controlled electrophilic aromatic substitution of ¹³C-labeled phenol. While specific proprietary methods may vary between suppliers, a general synthetic pathway is outlined below.
A common method for the synthesis of the unlabeled 2,4,6-tribromophenol involves the bromination of phenol.[3][4] This can be adapted for the labeled compound by starting with Phenol-¹³C₆. The reaction typically proceeds by dissolving Phenol-¹³C₆ in a suitable solvent and treating it with a brominating agent, such as bromine water or a mixture of a bromide salt and an oxidizing agent.[3] Careful control of stoichiometric ratios is crucial to ensure complete bromination at the 2, 4, and 6 positions of the phenol ring.
Synthesis of 2,4,6-Tribromophenol-¹³C₆
Experimental Protocols: Isotope Dilution Mass Spectrometry
2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2,4,6-TBP in various environmental and biological samples. The following is a generalized experimental protocol.
1. Sample Preparation
-
A known amount of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is spiked into the sample as an internal standard.
-
The sample is then subjected to an extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard.
-
The extract is concentrated and may be derivatized to improve chromatographic separation and detection.
2. Instrumental Analysis
-
The prepared sample is injected into a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS).
-
The chromatographic system separates the analyte and the internal standard from other matrix components.
-
The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both the unlabeled 2,4,6-TBP and the ¹³C-labeled internal standard.
3. Quantification
-
The concentration of 2,4,6-TBP in the original sample is calculated by comparing the peak area ratio of the native analyte to the ¹³C-labeled internal standard against a calibration curve. This method effectively corrects for any analyte loss during sample processing.
Isotope Dilution Mass Spectrometry Workflow
Signaling Pathways and Logical Relationships
The primary utility of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is not in the study of signaling pathways itself, but rather as a tool for accurate quantification, which is a prerequisite for reliable studies in toxicology and pharmacology. For instance, understanding the dose-response relationship of 2,4,6-TBP requires precise measurement of its concentration in biological systems.
Role in Research
References
molecular weight and formula of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆, a stable isotope-labeled compound crucial for quantitative analysis in various scientific disciplines. The document details its chemical and physical properties, outlines experimental protocols for its use, and illustrates its metabolic fate.
Core Data Presentation
The fundamental properties of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ and its unlabeled analog are summarized below for direct comparison. This data is essential for accurate mass spectrometry and preparation of standard solutions.
| Property | 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ | 2,4,6-Tribromophenol (Unlabeled) |
| Chemical Formula | ¹³C₆H₃Br₃O[1] | C₆H₃Br₃O[2] |
| Molecular Weight | ~336.76 g/mol [1] | ~330.80 g/mol [2] |
| CAS Number | 1097192-97-6[1] | 118-79-6[2] |
| Primary Application | Internal Standard for Isotope Dilution Analysis[3] | Chemical Intermediate, Flame Retardant, Fungicide[2][4] |
| Appearance | White to off-white solid | White crystalline solid[2] |
Experimental Protocols
Synthesis of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆
The synthesis of this isotopically labeled standard involves the controlled electrophilic aromatic substitution of ¹³C₆-phenol. While detailed, proprietary synthesis protocols are not publicly available, the general methodology is as follows:
Reaction Principle: An aqueous solution of phenol, uniformly labeled with carbon-13 ([¹³C₆]-Phenol), is reacted with bromine. The hydroxyl group of the phenol is a strong activating group, directing the electrophilic bromine to the ortho and para positions (2, 4, and 6).[3][5]
General Procedure:
-
Precursor: The synthesis starts with uniformly labeled ¹³C₆-Phenol as the precursor material.[3]
-
Bromination: An aqueous solution of ¹³C₆-Phenol is reacted with bromine (Br₂). The stoichiometry is carefully controlled to ensure complete bromination at the three activated sites on the aromatic ring.[3] In some methods for the unlabeled compound, the reaction is carried out in glacial acetic acid or by using a combination of a metal bromide salt and hydrogen peroxide in a sulfuric acid solution to generate bromine in situ.[3][6]
-
Reaction Control: The reaction temperature and duration are optimized to maximize the yield of the desired 2,4,6-tribromoproduct and minimize the formation of under- or over-brominated side products.
-
Purification: Following the reaction, the product is purified. Standard methods for purifying solid organic compounds, such as recrystallization, are employed to achieve the high purity required for an analytical standard.[3]
-
Characterization: The final product is rigorously characterized to confirm its identity and isotopic enrichment. High-Resolution Mass Spectrometry (HRMS) is used to verify the molecular weight and isotopic composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the positions of the bromine atoms on the carbon-labeled ring.[3]
Quantitative Analysis of 2,4,6-Tribromophenol in Water Samples by Isotope Dilution GC/MS
2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is an ideal internal standard for the quantification of native 2,4,6-tribromophenol (TBP) in environmental samples. Its use corrects for variations in extraction efficiency and matrix effects during analysis. The following protocol is adapted from general principles outlined in U.S. EPA Methods 1625 and 528 for the analysis of semivolatile organic compounds and phenols in water.
Methodology:
-
Sample Preparation:
-
Collect a 1-liter water sample in a clean glass container.
-
If residual chlorine is present, dechlorinate the sample by adding sodium sulfite.
-
Acidify the sample to a pH of less than 2 with a suitable acid (e.g., sulfuric or hydrochloric acid).
-
-
Spiking with Internal Standard:
-
A known amount of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ solution is added to the water sample. This "spiking" step is crucial and should be done before any extraction procedure.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., containing a modified polystyrene-divinylbenzene copolymer) with appropriate solvents like dichloromethane and methanol, followed by equilibration with acidified water.
-
Pass the entire 1-liter water sample through the SPE cartridge. The TBP and its ¹³C₆-labeled internal standard will be adsorbed onto the solid phase.
-
Dry the cartridge thoroughly under vacuum.
-
-
Elution:
-
Elute the analytes from the SPE cartridge with a small volume of an organic solvent, such as dichloromethane.
-
-
Concentration and Derivatization (Optional):
-
The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
-
For enhanced GC performance, the phenolic hydroxyl group can be derivatized (e.g., via acetylation or pentafluorobenzylation), although this is not always necessary.
-
-
GC/MS Analysis:
-
Inject an aliquot of the final extract into a Gas Chromatograph-Mass Spectrometer (GC/MS).
-
The GC separates the analytes based on their boiling points and interaction with the chromatographic column.
-
The MS detects the ions of the native TBP and the ¹³C₆-TBP internal standard. Quantification is based on the ratio of the response of the native analyte to the response of the known amount of the added ¹³C₆-internal standard.
-
Mandatory Visualizations
Logical Workflow for Isotope Dilution Mass Spectrometry
The following diagram illustrates the general workflow for using 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ as an internal standard for quantitative analysis.
References
- 1. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | C6H3Br3O | CID 131668231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1097192-97-6 | Benchchem [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. quora.com [quora.com]
- 6. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 2,4,6-Tribromophenol (2,4,6-TBP) in Environmental Samples by LC-MS/MS
Introduction
2,4,6-tribromophenol (2,4,6-TBP) is a brominated flame retardant and a biocide used in a variety of industrial applications, including the manufacturing of textiles, plastics, and wood preservatives. Its widespread use has led to its detection in various environmental compartments, including water, soil, and sediment, raising concerns about its potential toxicity and persistence.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the quantification of trace levels of 2,4,6-TBP in complex environmental matrices. This document provides a detailed application note and protocol for the analysis of 2,4,6-TBP in environmental samples using LC-MS/MS.
Principle of the Method
This method involves the extraction of 2,4,6-TBP from environmental samples, followed by cleanup and analysis using a liquid chromatograph coupled to a tandem mass spectrometer. The quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Isotope-labeled internal standards are recommended for accurate quantification by correcting for matrix effects and variations in extraction efficiency.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation method depends on the environmental matrix. Below are recommended protocols for water, soil, and sediment samples.
1.1. Water Samples
Solid-phase extraction (SPE) is the preferred method for the extraction and preconcentration of 2,4,6-TBP from water samples.
-
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Glass fiber filters (0.7 µm)
-
-
Procedure:
-
Filter the water sample (typically 100-500 mL) through a glass fiber filter to remove suspended solids.
-
Acidify the sample to pH 3-4 with formic acid.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the analyte with 5-10 mL of acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
1.2. Soil and Sediment Samples
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or ultrasonic extraction can be used for the extraction of 2,4,6-TBP from soil and sediment samples.
-
Materials:
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
-
Centrifuge tubes (50 mL)
-
-
Procedure:
-
Weigh 5-10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile extract) for dSPE cleanup.
-
Transfer the aliquot to a dSPE tube containing PSA and C18 sorbents, vortex for 30 seconds, and centrifuge at 4000 rpm for 5 minutes.
-
Take the supernatant, evaporate it to dryness, and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. An example gradient is: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the analysis of phenolic compounds like 2,4,6-TBP.
-
MRM Transitions: The selection of precursor and product ions is crucial for selectivity and sensitivity. Due to the isotopic pattern of bromine, 2,4,6-TBP will have a characteristic isotopic cluster for its molecular ion. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. The most abundant isotopes are typically monitored. The fragmentation of the precursor ion in the collision cell will generate specific product ions. While optimal collision energies should be determined empirically for the specific instrument used, the following transitions can be used as a starting point:
-
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| 2,4,6-TBP | 328.8 | 248.9 | 79.0 |
| 2,4,6-TBP | 330.8 | 250.9 | 81.0 |
Note: The precursor ions represent the [M-H]⁻ for the isotopic cluster of 2,4,6-TBP containing two ⁷⁹Br and one ⁸¹Br, and one ⁷⁹Br and two ⁸¹Br, respectively. The product ions correspond to the loss of a bromine radical and the bromide ion itself. Collision energies will need to be optimized for your specific instrument but typically range from -20 to -40 eV.
3. Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standard solutions of 2,4,6-TBP. A linear range covering the expected concentrations in the samples should be established with a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined from the signal-to-noise ratio (S/N) of low-level standards (S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).
-
Accuracy and Precision: Accuracy is determined by recovery experiments, where samples are spiked with known amounts of 2,4,6-TBP at different concentration levels. Precision is expressed as the relative standard deviation (RSD) of replicate measurements.
-
Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte should be evaluated. This can be done by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked sample. Isotope-labeled internal standards are highly recommended to compensate for matrix effects.
-
Recovery: The efficiency of the entire sample preparation process is assessed by analyzing pre-extraction spiked samples.
Data Presentation
The following tables summarize typical quantitative data for the LC-MS/MS analysis of 2,4,6-TBP in environmental samples. These values can vary depending on the specific instrumentation and matrix.
Table 1: Method Validation Parameters for 2,4,6-TBP Quantification
| Parameter | Water | Soil | Sediment |
| Linearity Range (ng/mL or ng/g) | 0.1 - 100 | 0.5 - 200 | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LOD (ng/L or ng/g) | 0.05 - 0.5 | 0.1 - 1.0 | 0.1 - 1.0 |
| LOQ (ng/L or ng/g) | 0.1 - 1.5 | 0.5 - 3.0 | 0.5 - 3.0 |
| Recovery (%) | 85 - 110 | 80 - 115 | 75 - 110 |
| Precision (RSD, %) | < 15 | < 15 | < 20 |
Mandatory Visualization
Caption: Workflow for the LC-MS/MS quantification of 2,4,6-TBP in environmental samples.
References
Application Notes and Protocols for the Analysis of 2,4,6-Tribromophenol in Water and Soil Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of water and soil matrices for the quantitative analysis of 2,4,6-tribromophenol (TBP). The protocols described herein include Solid-Phase Extraction (SPE) for water samples, and Liquid-Liquid Extraction (LLE) and Ultrasound-Assisted Extraction (UAE) for soil samples. Additionally, a protocol for the derivatization of TBP for Gas Chromatography (GC) analysis is provided.
Sample Preparation of Water Samples for Tribromophenol Analysis
Application Note: Solid-Phase Extraction (SPE) of Tribromophenol from Water
Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples. For the analysis of tribromophenol, a C18 SPE cartridge is commonly employed to retain the analyte from the water matrix. The retained TBP is then eluted with a small volume of an organic solvent, effectively concentrating the sample and removing interfering substances. This method offers high recovery rates and is suitable for trace-level analysis.
Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Elution solvent (e.g., ethyl acetate, dichloromethane)
-
Glass vials for sample collection
-
SPE vacuum manifold
Procedure:
-
Sample Preservation and pH Adjustment: Acidify the collected water sample to a pH of approximately 2 with concentrated HCl or H₂SO₄ to prevent degradation of the phenolic compounds[1][2].
-
Cartridge Conditioning:
-
Pass 5-10 mL of the elution solvent (e.g., ethyl acetate) through the C18 cartridge to activate the sorbent.
-
Follow with 5-10 mL of methanol to wet the stationary phase.
-
Finally, rinse the cartridge with 5-10 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Pass the acidified water sample (typically 100 mL to 1 L, depending on the expected concentration) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any remaining water-soluble interferences.
-
Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained tribromophenol from the cartridge with a small volume (e.g., 2 x 3 mL) of the elution solvent into a collection vial.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for instrumental analysis (HPLC-MS/MS or GC-MS after derivatization).
-
Quantitative Data for SPE of Tribromophenol in Water
| Parameter | Value | Analytical Method | Reference |
| Recovery | 64-100% | HPLC-MS/MS | [1][2] |
| Limit of Detection (LOD) | 0.1–21.9 ng/L | HPLC-MS/MS | [1][2] |
| Limit of Quantification (LOQ) | 0.2-166 ng/L | LC-MS/MS | [3] |
Note: Recovery and detection limits can vary depending on the specific SPE sorbent, elution solvent, and analytical instrumentation used.
Experimental Workflow for SPE of Water Samples
Caption: Workflow for Solid-Phase Extraction of Tribromophenol from Water.
Sample Preparation of Soil Samples for Tribromophenol Analysis
Application Note: Extraction of Tribromophenol from Soil
The extraction of tribromophenol from solid matrices like soil requires more rigorous methods to overcome the strong interactions between the analyte and the soil particles. Liquid-Liquid Extraction (LLE) and Ultrasound-Assisted Extraction (UAE) are two effective techniques. LLE involves partitioning the analyte between the solid sample and an immiscible liquid solvent. UAE utilizes ultrasonic waves to enhance the extraction efficiency by disrupting the sample matrix and improving solvent penetration.
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Soil Samples
Materials:
-
Soil sample (air-dried and sieved)
-
Extraction solvent (e.g., hexane:acetone 1:1 v/v, dichloromethane)
-
Sodium sulfate (anhydrous)
-
Centrifuge and centrifuge tubes
-
Shaker or vortex mixer
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh approximately 5-10 g of the homogenized soil sample into a centrifuge tube.
-
Solvent Addition: Add a specific volume of the extraction solvent (e.g., 20 mL of hexane:acetone) to the soil sample.
-
Extraction:
-
Tightly cap the tube and shake vigorously for at least 1 hour using a mechanical shaker.
-
Alternatively, vortex the sample for 2-3 minutes.
-
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to separate the soil particles from the solvent extract.
-
Extract Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) on the soil residue two more times with fresh portions of the extraction solvent. Combine all the extracts.
-
Drying and Concentration:
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solvent Exchange: If necessary, exchange the solvent to one that is compatible with the subsequent analytical method. The final extract is then ready for analysis or derivatization.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) for Soil Samples
Materials:
-
Soil sample (air-dried and sieved)
-
Extraction solvent (e.g., methanol, acetone, or a mixture)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper
Procedure:
-
Sample Preparation: Place 1-5 g of the soil sample into a glass extraction vessel.
-
Solvent Addition: Add a measured volume of the extraction solvent (e.g., 10-20 mL of methanol) to the sample. The solid-to-liquid ratio can influence extraction efficiency.
-
Ultrasonic Extraction:
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the slurry.
-
Sonicate the sample for a specified period, typically ranging from 15 to 60 minutes.[4] The temperature of the ultrasonic bath should be controlled to prevent thermal degradation of the analyte.
-
-
Separation:
-
After sonication, separate the solid and liquid phases by centrifugation or filtration.
-
-
Extract Collection: Collect the liquid extract.
-
Repeat Extraction: For exhaustive extraction, the process can be repeated with fresh solvent on the soil residue.
-
Concentration: Combine the extracts and concentrate them as described in the LLE protocol. The final extract is then ready for analysis.
Quantitative Data for Soil Extraction Methods for Phenolic Compounds
| Parameter | Liquid-Liquid Extraction | Ultrasound-Assisted Extraction | Analytical Method | Reference |
| Recovery | 67-97% (for various phenols) | >90% (for PCBs, similar behavior) | GC-MS | [3][5] |
| Limit of Detection (LOD) | Analyte and matrix dependent | Analyte and matrix dependent | GC-MS | - |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | Analyte and matrix dependent | GC-MS | - |
Note: Data for tribromophenol in soil is limited; values for other phenolic compounds and pollutants with similar characteristics are provided as an estimate. Method optimization is crucial for achieving high recovery and low detection limits.
Experimental Workflow for Soil Sample Preparation
Caption: Workflow for LLE and UAE of Tribromophenol from Soil Samples.
Derivatization for Gas Chromatography (GC) Analysis
Application Note: Acetylation of Tribromophenol
For the analysis of polar compounds like tribromophenol by Gas Chromatography (GC), a derivatization step is often necessary to increase their volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. Acetylation with acetic anhydride is a common derivatization technique for phenols, converting the polar hydroxyl group into a less polar acetate ester.
Experimental Protocol: Derivatization with Acetic Anhydride
Materials:
-
Concentrated sample extract (from SPE, LLE, or UAE)
-
Acetic anhydride
-
Pyridine (as a catalyst)
-
Heating block or water bath
-
Vortex mixer
-
Solvent for final dilution (e.g., hexane)
Procedure:
-
Solvent Evaporation: Ensure the sample extract is completely free of water and evaporated to dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
To the dry residue, add a small volume of pyridine (e.g., 50-100 µL).
-
Add a larger volume of acetic anhydride (e.g., 100-200 µL).
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
-
Reaction Quenching and Extraction:
-
Cool the vial to room temperature.
-
Add deionized water to quench the excess acetic anhydride.
-
Add a suitable extraction solvent (e.g., hexane) and vortex to extract the derivatized tribromophenol acetate.
-
-
Phase Separation: Allow the layers to separate. The top organic layer contains the derivatized analyte.
-
Final Preparation: Carefully transfer the organic layer to a clean vial for GC-MS analysis.
Logical Relationship for Derivatization
Caption: Logic of Tribromophenol Derivatization for GC Analysis.
References
- 1. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]
- 3. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Ultrasound-assisted soil washing processes using organic solvents for the remediation of PCBs-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ in Food Safety Testing
Introduction
2,4,6-Tribromophenol (TBP) is a compound used as a flame retardant, fungicide, and wood preservative.[1][2][3] It can enter the food chain through environmental contamination, particularly in marine ecosystems, and through its use in food packaging materials.[2][4] TBP has been detected in various food items, with seafood being a significant source of human exposure.[5][6] Due to its potential toxicity, monitoring TBP levels in food is crucial for ensuring consumer safety.[1][7]
Stable isotope dilution analysis (SIDA) is a highly accurate and precise analytical technique for quantifying trace-level contaminants in complex matrices like food.[8] This method utilizes a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.[8] 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ serves as an ideal internal standard for the analysis of TBP. By adding a known amount of the labeled standard to a sample at the beginning of the analytical procedure, any losses of the native TBP during sample preparation and analysis can be accurately corrected for, leading to highly reliable results.[8]
This document provides detailed application notes and protocols for the use of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ in the determination of TBP in food matrices, with a focus on seafood analysis by gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated analytical methods for the determination of 2,4,6-Tribromophenol in food matrices using its ¹³C₆-labeled internal standard.
| Food Matrix | Analytical Method | Limit of Quantification (LOQ) | Concentration Range | Recovery (%) | Reference |
| Seafood (Barramundi and Prawns) | GC-MS (SIDA) | 0.05 ng/g | 0.5 - 50 ng/g | Not explicitly stated, but method showed good precision and repeatability | [9][10] |
| Lean and Fatty Fish | UHPLC-MS/MS | 0.1 - 1 µg/kg | 2.3 - 7.5 µg/kg (in blue mussel) | 80 - 115% | [11] |
| Asparagus | GC-MS | 0.3 - 8.0 µg/kg | Not Applicable | 86% | [12] |
Experimental Protocols
Protocol 1: Determination of 2,4,6-Tribromophenol in Seafood by GC-MS with Stable Isotope Dilution Analysis
This protocol is adapted from the methodology described by Fuller et al. (2008).[9][10]
1. Scope
This method is applicable for the quantitative analysis of 2,4,6-Tribromophenol in seafood tissues such as fish and prawns.
2. Principle
A known amount of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is added to the homogenized seafood sample. The bromophenols are then extracted from the matrix using simultaneous distillation-extraction (SDE). The extract is subjected to an alkaline back-extraction to isolate the phenolic compounds. The bromophenols are then acetylated to improve their chromatographic properties. The acetylated derivatives are analyzed by headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. Quantification is performed by comparing the peak area ratio of the native TBP derivative to its ¹³C₆-labeled counterpart.
3. Materials and Reagents
-
Standards: 2,4,6-Tribromophenol (native) and 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆.
-
Solvents: Hexane, Dichloromethane, Methanol (all residue analysis grade).
-
Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Acetic anhydride, Potassium carbonate (K₂CO₃), Anhydrous sodium sulfate (Na₂SO₄).
-
Water: Deionized or Milli-Q water.
-
SPME Fiber: e.g., 100 µm Polydimethylsiloxane (PDMS).
4. Sample Preparation and Extraction
-
Homogenize the seafood tissue.
-
Weigh 10 g of the homogenized sample into a distillation flask.
-
Spike the sample with a known amount of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ solution.
-
Add 200 mL of deionized water to the flask.
-
Perform simultaneous distillation-extraction (SDE) for 2 hours using hexane as the extraction solvent.
-
Dry the hexane extract over anhydrous sodium sulfate.
5. Clean-up: Alkaline Back-Extraction
-
Transfer the dried hexane extract to a separatory funnel.
-
Extract the bromophenols from the hexane by shaking with 2 M NaOH solution (3 x 20 mL).
-
Combine the aqueous alkaline extracts.
-
Acidify the combined aqueous extract to pH < 2 with concentrated HCl.
-
Back-extract the bromophenols into dichloromethane (3 x 20 mL).
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
6. Derivatization: Acetylation
-
To the concentrated extract, add 1 mL of a saturated K₂CO₃ solution and 100 µL of acetic anhydride.
-
Shake vigorously for 1 minute.
-
Allow the phases to separate.
-
Transfer the organic (dichloromethane) layer containing the acetylated bromophenols to a clean vial.
7. GC-MS Analysis
-
Transfer a portion of the final extract to a headspace vial.
-
Perform headspace SPME sampling.
-
Inject the analytes onto the GC-MS system.
-
GC Conditions (Example):
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5ms or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for native TBP-acetate and ¹³C₆-TBP-acetate.
-
8. Quantification
Calculate the concentration of 2,4,6-TBP in the sample using the following formula:
Concentration (ng/g) = (Area_native / Area_labeled) * (Amount_labeled / Sample_weight) * Response_Factor
A relative response factor (RRF) should be determined from the analysis of calibration standards.
Visualizations
Workflow for Food Safety Testing
Caption: General workflow for the analysis of 2,4,6-TBP in food samples.
Principle of Stable Isotope Dilution Analysis
Caption: The principle of Stable Isotope Dilution Analysis (SIDA).
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Immunochemical analysis of 2,4,6-tribromophenol for assessment of wood contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioconcentration of 2,4,6-tribromophenol (TBP) and thyroid endocrine disruption in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | 1097192-97-6 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Approach for Analyzing Bromophenols in Seafood Using Stable Isotope Dilution Analysis in Combination with SPME - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 11. Rapid and simple method for determination of hexabromocyclododecanes and other LC-MS-MS-amenable brominated flame retardants in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Brominated Disinfection Byproducts in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disinfection of drinking water is a critical public health measure to prevent waterborne diseases. However, disinfectants such as chlorine can react with naturally occurring organic matter and bromide in the source water to form a variety of disinfection byproducts (DBPs), including brominated DBPs (Br-DBPs).[1][2] Some brominated DBPs are known to be more cytotoxic and genotoxic than their chlorinated counterparts, raising significant health concerns.[3] Therefore, sensitive and reliable analytical methods are essential for monitoring and controlling the levels of these compounds in drinking water to ensure public safety.
This document provides detailed application notes and protocols for the analysis of brominated byproducts in drinking water, focusing on established analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), as well as ion chromatography for inorganic DBPs.
Analytical Methods Overview
The primary analytical techniques for the determination of brominated DBPs in drinking water include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic Br-DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs) after derivatization.[2][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Increasingly used for the analysis of a broader range of DBPs, including those that are more polar, less volatile, and of higher molecular weight.[5][6] LC-MS/MS offers high sensitivity and selectivity for the direct analysis of many emerging Br-DBPs.[3][7]
-
Ion Chromatography (IC): The standard method for the determination of inorganic oxyhalide DBPs, such as bromate.[8][9][10]
Key Brominated Disinfection Byproducts
A variety of brominated DBPs can be formed during water disinfection. The specific byproducts formed depend on factors such as the concentration of bromide and natural organic matter in the source water, the type of disinfectant used, temperature, and pH.[1][11]
Table 1: Common Brominated Disinfection Byproducts in Drinking Water
| Class | Compound Name | Abbreviation |
| Trihalomethanes (THMs) | Bromoform | TBM |
| Dibromochloromethane | DBCM | |
| Bromodichloromethane | BDCM | |
| Haloacetic Acids (HAAs) | Monobromoacetic Acid | MBAA |
| Dibromoacetic Acid | DBAA | |
| Tribromoacetic Acid | TBAA | |
| Inorganic DBPs | Bromate | BrO₃⁻ |
| Emerging DBPs | Haloacetonitriles | HANs |
| Halonitromethanes | HNMs |
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described in this document. These values can vary based on the specific instrumentation, matrix, and operating conditions.
Table 2: Performance of GC-MS Methods for Brominated THMs and HAAs
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| Bromoform (TBM) | EPA 524.2 | 0.02 µg/L | 0.06 µg/L | 90-110 |
| Dibromochloromethane (DBCM) | EPA 524.2 | 0.03 µg/L | 0.1 µg/L | 92-108 |
| Bromodichloromethane (BDCM) | EPA 524.2 | 0.04 µg/L | 0.12 µg/L | 95-105 |
| Dibromoacetic Acid (DBAA) | EPA 552.3 | 0.2 µg/L | 0.6 µg/L | 85-115 |
Table 3: Performance of LC-MS/MS Methods for Brominated HAAs and Emerging DBPs
| Analyte | Method | Limit of Quantitation (LOQ) |
| Monobromoacetic Acid (MBAA) | Direct Injection LC-MS/MS | 1 µg/L or lower |
| Dibromoacetic Acid (DBAA) | Direct Injection LC-MS/MS | 1 µg/L or lower |
| Tribromoacetic Acid | Direct Injection LC-MS/MS | 1 µg/L or lower |
Data adapted from Shimadzu Application Note for a direct injection method.[7]
Table 4: Performance of Ion Chromatography for Bromate
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Bromate | EPA 317.0/326.0 | 0.12 µg/L (Conductivity) | 0.5 µg/L (UV) |
| Bromate | EPA 300.1 | 1.3 µg/L | 4.2 µg/L |
LOD/LOQ for EPA 317.0/326.0 can be improved with post-column reaction and UV detection.[9]
Experimental Protocols
Protocol 1: Analysis of Brominated Trihalomethanes (THMs) by GC-MS (Based on EPA Method 524.2)
1. Sample Preparation:
-
Collect water samples in 40-60 mL amber vials with a screw cap and a PTFE-faced silicone septum.[12]
-
Dechlorinate the sample at the time of collection by adding a reducing agent (e.g., sodium thiosulfate or ascorbic acid).
-
If required, acidify the sample to a pH < 2 with hydrochloric acid.
-
Store samples at ≤6°C until analysis, with a maximum holding time of 14 days.[12]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Agilent Mass Selective Detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: Purge and Trap.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 min.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-300 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Quality Control:
-
Analyze a method blank with each batch of samples.
-
Run a laboratory control spike to assess accuracy.
-
Analyze a matrix spike/matrix spike duplicate to evaluate matrix effects.
Protocol 2: Analysis of Brominated Haloacetic Acids (HAAs) by LC-MS/MS (Based on EPA Method 557)
1. Sample Preparation:
-
Collect water samples in 40-60 mL amber vials.
-
Add ammonium chloride as a preservative.
-
Store samples at ≤6°C until analysis.
-
For direct injection, no further preparation is needed.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Shimadzu LCMS-8060NX or equivalent.[7]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B.
-
2-15 min: 5-95% B.
-
15-18 min: 95% B.
-
18-20 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification. Specific transitions for each analyte must be optimized.
-
3. Quality Control:
-
Use isotopically labeled internal standards for each analyte to correct for matrix effects and instrument variability.
-
Analyze calibration standards, blanks, and quality control samples with each analytical batch.
Protocol 3: Analysis of Bromate by Ion Chromatography (Based on EPA Method 317.0/326.0)
1. Sample Preparation:
-
Collect samples in pre-cleaned opaque plastic or amber glass bottles.
-
Preserve samples at the time of collection with ethylenediamine (EDA) to a concentration of 50 mg/L.[8]
-
Chill and store samples at <6°C.[8]
2. Ion Chromatography Instrumentation and Conditions:
-
Ion Chromatograph: Thermo Scientific Dionex system or equivalent.
-
Guard Column: To protect the analytical column.
-
Analytical Column: Anion-exchange column (e.g., Dionex IonPac AS19).[9]
-
Suppressor: Anion suppressor device.
-
Detector: Suppressed conductivity detector.
-
Post-column Reaction (for enhanced sensitivity):
-
Eluent: Potassium hydroxide gradient.
3. Quality Control:
-
Analyze a laboratory fortified blank and a laboratory fortified sample matrix.
-
Monitor the recovery of a surrogate such as dichloroacetate.
-
Analyze field or laboratory duplicates.
Visualizations
Caption: Workflow for Brominated THM Analysis by GC-MS.
References
- 1. 消毒副産物の分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. library.dphen1.com [library.dphen1.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. NEMI Method Summary - 317.0rev2.0 [nemi.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Collaborative study of EPA Method 317.0 for the determination of inorganic oxyhalide disinfection by-products in drinking water using ion chromatography with the addition of a postcolumn reagent for trace bromate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of brominide disinfection by-products (DBPs) in aquaculture water using ultra-high performance liquid chromatography-quadrupole-time of flight mass spectrometry (UPLC-Q-tof/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note: Analysis of Halophenols in Aqueous Matrices using Stir Bar Sorptive Extraction (SBSE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halophenols are a class of compounds that can be introduced into the environment and pharmaceutical products from various sources, including water disinfection processes, industrial waste, and as degradation products of pesticides or other chemicals.[1] Due to their potential toxicity and potent, often unpleasant, sensory characteristics at very low concentrations, sensitive analytical methods are required for their detection and quantification. Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that offers significant advantages for the analysis of trace-level organic compounds in aqueous samples.[2]
SBSE is based on the principle of sorption, where analytes partition from the sample matrix into a thick film of polydimethylsiloxane (PDMS) coated onto a magnetic stir bar.[1] Compared to techniques like Solid-Phase Microextraction (SPME), SBSE utilizes a much larger volume of the sorbent phase (typically 50-250 µL), resulting in a higher concentration capability and enhanced sensitivity, making it an ideal technique for analyzing halophenols at the ng/L levels required.[3][4] This application note provides a detailed protocol for the extraction and analysis of halophenols from aqueous samples using SBSE coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
The overall workflow for halophenol analysis using SBSE involves sample preparation, analyte extraction, desorption, and subsequent chromatographic analysis.
Caption: High-level workflow for SBSE-GC-MS analysis of halophenols.
Quantitative Data Summary
SBSE demonstrates excellent performance for the trace-level determination of various halophenols. The high concentration capability allows for very low limits of detection (LOD) and quantification (LOQ).[3][4]
| Analyte | Linearity Range (ng/L) | LOD (ng/L) | LOQ (ng/L) | Reference |
| 2,4,6-Trichlorophenol (TCP) | 25 - 2500 | 2.0 | 6.6 | [3][4] |
| 2,3,4,6-Tetrachlorophenol (TeCP) | 50 - 2500 | 10.0 | 33.0 | [3][4] |
| 2,4,6-Tribromophenol (TBP) | 50 - 2500 | 15.0 | 49.5 | [3][4] |
Note: Performance characteristics can vary depending on the specific sample matrix and instrumentation.
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for the analysis of halophenols in water samples.
1. Materials and Reagents
-
Stir Bars: PDMS-coated sorptive stir bars (e.g., Gerstel Twister™), 10 mm length (for 10-50 mL samples) or 20-40 mm (for larger volumes).[5]
-
Vials: Glass vials with PTFE-lined screw caps (e.g., 20 mL or 40 mL).
-
Solvents: Methanol, Ethyl Acetate (Pesticide or HPLC grade).
-
Reagents: Sodium chloride (analytical grade, bake at 400°C before use to remove organic contaminants), Acetic Anhydride, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Standards: Certified analytical standards of target halophenols and a suitable internal standard (e.g., 2,4,6-Trichloroanisole-d5).[1]
-
Apparatus: Magnetic stir plate, ultrasonic bath, thermal desorber (for TD), GC-MS system.
2. Sample Preparation
-
Place a 10-100 mL aliquot of the aqueous sample into an appropriately sized glass vial.[1]
-
For enhanced extraction of acidic phenols, adjust the sample pH to < 4 using HCl.
-
To increase the ionic strength of the sample (salting-out effect), add sodium chloride to a final concentration of 20-30% (w/v) and dissolve completely. This enhances the partitioning of polar analytes into the PDMS phase.
-
Spike the sample with the internal standard solution.
-
(Optional but Recommended) In-Situ Derivatization: To improve the volatility and chromatographic peak shape of phenols, in-situ acetylation can be performed. Add potassium carbonate to the sample, followed by 100 µL of acetic anhydride. Stir for 10-15 minutes.[2]
3. Stir Bar Sorptive Extraction (SBSE)
-
Using clean forceps, place a PDMS-coated stir bar into the sample vial.
-
Place the vial on a magnetic stir plate and stir at a high, constant speed (e.g., 1000-1400 rpm) that ensures a deep vortex without splashing.[5]
-
Extract for 60-120 minutes at room temperature.[2] The optimal time should be determined experimentally.
4. Post-Extraction Handling
-
After extraction, turn off the stirrer and use clean forceps to remove the stir bar.
-
Briefly rinse the stir bar with a gentle stream of deionized water to remove any adhering matrix components.
-
Carefully dry the stir bar by dabbing it with a lint-free tissue (e.g., Kimwipe).[1] This step is critical to prevent water from entering the GC system.
5. Analyte Desorption
Choose one of the following desorption methods:
5A. Thermal Desorption (TD)
-
Place the dried stir bar into an empty glass thermal desorption tube.
-
Place the tube into the thermal desorption unit (TDU) coupled to the GC injector.
-
Typical TD Parameters:
-
Cryofocusing Inlet (e.g., PTV): Cool to -100°C with liquid nitrogen.[1]
-
TDU Program: Start at 30°C (hold for 0.5 min), then ramp at 60°C/min to 280°C (hold for 5 min).[1] Use splitless mode for maximum sensitivity.
-
PTV Injection: After desorption, rapidly heat the inlet to 300°C at >10°C/s to transfer analytes to the GC column.[1]
-
5B. Liquid Desorption (LD)
-
Place the dried stir bar into a 1.5 mL autosampler vial.
-
Add a small, precise volume of a suitable solvent (e.g., 100-200 µL of ethyl acetate).[2]
-
Cap the vial and place it in an ultrasonic bath for 15 minutes to facilitate desorption.[2]
-
After sonication, transfer the solvent to a new vial with a micro-insert if necessary.
-
Inject 1-2 µL of the extract into the GC-MS system.
6. GC-MS Analysis
-
GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[1]
-
Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 300°C (hold 2 min).[1]
-
MS Detector:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Optimization of SBSE Parameters
The efficiency of the SBSE process is dependent on several interconnected experimental parameters. Optimization is crucial for developing a robust and sensitive method.
References
- 1. agilent.com [agilent.com]
- 2. acee-journal.pl [acee-journal.pl]
- 3. publires.unicatt.it [publires.unicatt.it]
- 4. Comparison of stir bar sorptive extraction and solid-phase microextraction to determine halophenols and haloanisoles by gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Application Notes and Protocols for the Quantification of 2,4,6-Tribromoanisole in Wine
Introduction
2,4,6-Tribromoanisole (TBA) is a potent compound that can impart undesirable musty or cork-like off-flavors to wine, even at concentrations in the low nanogram-per-liter range. Its presence can arise from various sources in the winery, including contaminated corks, barrels, and other cellar materials. Accurate and sensitive quantification of TBA is crucial for quality control and to mitigate economic losses for wineries. This document provides detailed application notes and protocols for the determination of TBA in wine using a labeled internal standard, primarily employing gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME). The use of a labeled internal standard, such as 2,4,6-tribromoanisole-d5 (TBA-d5) or ¹³C₆-TBA, is critical for accurate quantification as it compensates for matrix effects and variations in sample preparation and injection.[1][2]
Experimental Workflow
The general experimental workflow for the analysis of 2,4,6-tribromoanisole in wine is depicted below. This process involves sample preparation, headspace solid-phase microextraction, gas chromatography-mass spectrometry analysis, and data processing.
Caption: Experimental workflow for TBA quantification in wine.
Detailed Experimental Protocols
This section outlines a detailed protocol for the quantification of TBA in wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents
-
Standards: 2,4,6-Tribromoanisole (TBA) and a labeled internal standard such as 2,4,6-tribromoanisole-d5 (TBA-d5) or 2,4,6-tribromo-[¹³C₆]-anisole.[1][2]
-
Solvents: Acetone (residue analysis grade), Ethanol (absolute), and HPLC-MS grade water.[3]
-
Salts: Sodium chloride (NaCl, ≥99%).[3]
-
Acids: Tartaric acid (≥99.5%).[3]
-
Model Wine: A solution of 13% ethanol and 5 g/L tartaric acid in water, with a final pH of 3.5, can be used for calibration standards.[3]
-
SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers (e.g., 65 µm) are commonly used.[4]
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of TBA and the labeled internal standard in a suitable solvent like acetone or ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in the model wine to create a calibration curve. The concentration range should encompass the expected levels of TBA in the wine samples (e.g., 0.1 to 25 ng/L).[3]
-
Internal Standard Spiking Solution: Prepare a solution of the labeled internal standard at a concentration to be spiked into all samples and calibration standards.
3. Sample Preparation
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add a consistent amount of NaCl (e.g., 2-3.5 g) to each vial to enhance the extraction efficiency by increasing the ionic strength of the sample.[1][4]
-
Spike the sample with a known amount of the labeled internal standard solution (e.g., 50 µL of a 2.0 µg/L solution).[5]
-
Immediately seal the vial with a cap and septum.
-
Gently vortex the vial to ensure homogenization.
4. HS-SPME Extraction
-
Place the prepared vial in a heating block or autosampler with agitation.
-
Incubate the sample at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) with agitation.[4]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time to allow for the adsorption of volatile compounds.
5. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at a temperature of approximately 220°C.[4]
-
Carrier Gas: Helium.
-
Column: A nonpolar or medium-polarity capillary column is typically used, such as a 5% phenylmethylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: A typical program might start at 50°C, hold for a few minutes, then ramp up to a final temperature of around 280-300°C.[6]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Monitored Ions (for SIM):
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of TBA in wine using labeled standards and GC-MS based methods.
Table 1: Method Detection and Quantification Limits
| Analytical Method | Labeled Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HS-SPME-GC-HRMS | Not Specified | - | 0.03 ng/L | [7] |
| HS-SPME-GC-MS | ¹³C₆-TBA | 2 ng/L | - | [2] |
| MEPS-GC-HRMS | Not Specified | 0.22-0.75 ng/L | - | [8][9] |
| HS-SPME Arrow-GC-MS/MS | Not Specified | - | Calibration range from 0.10 ng/L | [3] |
Table 2: Recovery and Reproducibility
| Method | Spiked Concentration | Recovery | Relative Standard Deviation (RSD) | Reference |
| HS-SPME Arrow-GC-MS/MS | 0.25, 2.5, and 5.0 ng/L | 90% - 105% | Not Specified | [3] |
| MEPS-GC-HRMS | 1 ng/L | Not Specified | 4% - 10% | [8][9] |
Logical Relationship of Key Analytical Steps
The following diagram illustrates the logical relationship and dependencies of the key steps in the analytical method.
Caption: Logical flow of the TBA quantification process.
Conclusion
The described methodology, utilizing a labeled internal standard with HS-SPME and GC-MS, provides a robust, sensitive, and accurate approach for the quantification of 2,4,6-tribromoanisole in wine. The use of a labeled internal standard is paramount for achieving reliable results by correcting for variations inherent in the analytical process. The low detection limits achievable with these methods are essential for monitoring TBA at concentrations relevant to its sensory impact on wine quality. Researchers and quality control professionals in the wine industry can adapt these protocols to ensure the production of high-quality, taint-free wines.
References
- 1. weinobst.at [weinobst.at]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Determination of releasable 2,4,6-trichloroanisole in wine by cork stoppers | OIV [oiv.int]
- 6. Detection of 2,4,6-Trichloroanisole in Sparkling Wines Using a Portable E-Nose and Chemometric Tools | MDPI [mdpi.com]
- 7. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pgL-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole in wine using microextraction in packed syringe and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
method development for novel brominated flame retardant analysis
An Application Note for the Comprehensive Analysis of Novel Brominated Flame Retardants in Environmental and Biological Matrices.
Introduction
Brominated flame retardants (BFRs) are a class of organobromine compounds extensively used to reduce the flammability of a wide range of consumer and industrial products, including plastics, textiles, and electronics.[1] Due to concerns over the environmental persistence, bioaccumulation, and potential toxicity of legacy BFRs like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), their use has been restricted.[2][3] This has led to the increased production and use of "novel" brominated flame retardants (NBFRs) as alternatives.[3][4] The diverse physicochemical properties of these NBFRs present a significant challenge for analytical chemists, necessitating the development of robust and sensitive methods for their detection and quantification in various environmental and biological samples.[1][4]
This application note provides a detailed protocol for the analysis of several major NBFRs, including decabromodiphenyl ethane (DBDPE), 1,2-bis(2,4,6-tribromophenoxy) ethane (BTBPE), and tetrabromobisphenol A-bis(2,3-dibromopropylether) (TBBPA-DBPE).[5] The described methodologies cover sample preparation, extraction, cleanup, and instrumental analysis using both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Analytical Workflow
The overall workflow for the analysis of novel BFRs involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation. A generalized schematic of this process is presented below.
Caption: General workflow for novel BFR analysis.
Experimental Protocols
Protocol 1: Sample Preparation of Solid Samples (Dust, Soil, Sediment)
This protocol is adapted from methods developed for the extraction of NBFRs from indoor dust and other solid matrices.[3][5]
1. Sample Homogenization and Spiking:
- Sieve the sample to remove large debris.
- Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube or an extraction cell.[3]
- Spike the sample with an appropriate internal standard solution (e.g., ¹³C-labeled BDE-209).
2. Extraction (Accelerated Solvent Extraction - ASE):
- Mix the spiked sample with a dispersant like diatomaceous earth.[3]
- Place the mixture into an ASE cell. The cell can be packed with adsorbents like silica for in-cell cleanup.[3]
- Use a solvent mixture such as hexane, dichloromethane, and acetone for extraction.[3]
- Set the ASE instrument parameters (e.g., temperature, pressure, static time) as optimized for BFR extraction.
3. Cleanup:
- Concentrate the extract to a small volume.
- A two-step cleanup procedure can be employed for complex matrices.[5]
- Step 1: Fractionation on activated silica gel.
- Step 2: Further cleanup using acidified silica and Florisil columns to remove interfering compounds.[5]
- Elute the columns with appropriate solvents (e.g., hexane, dichloromethane).
4. Final Concentration:
- Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of a suitable solvent (e.g., 1:1 methanol:toluene or isooctane) for instrumental analysis.[3]
Protocol 2: Sample Preparation of Biotic Samples (e.g., Fish Tissue)
This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been shown to be effective for BFR analysis in food matrices.[6]
Caption: QuEChERS workflow for biotic sample preparation.
1. Homogenization and Hydration:
- Weigh approximately 2 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of water containing formic acid to adjust the pH, which aids in the extraction of acidic analytes.[6]
2. Spiking and Extraction:
- Spike the sample with ¹³C-labeled internal standards.[6]
- Add 10 mL of acetonitrile, and vortex vigorously for 1 minute.
- Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[6]
- Vortex again for 1 minute and centrifuge.
3. Dispersive SPE (d-SPE) Cleanup:
- Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
- Vortex for 30 seconds and centrifuge.
4. Final Preparation:
- Collect the supernatant, evaporate if necessary, and reconstitute in a suitable solvent for LC-MS/MS analysis.
Instrumental Analysis
GC-MS/MS Analysis
Gas chromatography is a powerful technique for the analysis of thermally stable BFRs.[1] The use of a tandem mass spectrometer (MS/MS) enhances selectivity and sensitivity.[7][8] A GC system coupled with an Atmospheric Pressure Chemical Ionization (APCI) source has shown notable improvements in sensitivity, especially for highly brominated congeners.[7][9][10]
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)[7][8]
-
Capillary Column: DB-5ms (15 m × 0.25 mm × 0.1 µm) or similar.[5]
-
Carrier Gas: Helium
-
Injection Mode: Pulsed splitless
-
Oven Program: Start at 100°C, ramp to 320°C (optimized for target analytes).
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
LC-MS/MS Analysis
Liquid chromatography is preferred for thermally labile or more polar BFRs, such as HBCD isomers and TBBPA.[6][11]
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in negative mode or APCI.[6]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like formic acid.[6]
-
Flow Rate: 0.3 mL/min
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data and Performance
The following tables summarize the expected performance characteristics and instrumental parameters for the analysis of selected novel BFRs.
Table 1: Method Performance for Novel BFRs in Various Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | LOQ (ng/g) | Reference |
| DBDPE | Dust | ASE | 75-94 | 1-20 | [5] |
| BTBPE | Dust | ASE | 75-94 | 1-20 | [5] |
| TBBPA-DBPE | Dust | ASE | 75-94 | 1-20 | [5] |
| TBB | Dust | ASE | 75-94 | 1-20 | [5] |
| TBPH | Dust | ASE | 75-94 | 1-20 | [5] |
| TBBPA | Fish Fillets | QuEChERS | 73–104 | - | [6] |
| Various PBDEs | Vegetables | MSPD-DLLME | 82.9–113.8 | 0.0057-0.0253 | [1] |
Table 2: Example GC-APCI-MS/MS Parameters for Selected Novel BFRs
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| BTBPE | 685.5 | 446.7 | 284.8 | 25 |
| DBDPE | 971.6 | 485.8 | 406.8 | 30 |
| BDE-209 | 959.6 | 487.7 | 407.8 | 35 |
Note: The specific ions and collision energies should be optimized for the instrument in use.
Conclusion
The methodologies presented in this application note provide a robust framework for the sensitive and selective analysis of novel brominated flame retardants in diverse and complex matrices. The combination of advanced sample preparation techniques like ASE and QuEChERS with powerful instrumental analysis by GC-MS/MS and LC-MS/MS allows for reliable identification and quantification at trace levels.[1][7] The use of soft ionization techniques like APCI for GC-MS analysis is particularly promising for improving the detectability of highly brominated compounds.[7][9] These protocols can be adapted and validated by researchers and analytical laboratories to monitor the environmental fate and human exposure to these emerging contaminants.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical characteristics and determination of major novel brominated flame retardants (NBFRs) in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dioxin20xx.org [dioxin20xx.org]
- 7. Novel analytical approach for brominated flame retardants based on the use of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry with emphasis in highly brominated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2,4,6-Tribromophenol
Welcome to the technical support center for the analysis of 2,4,6-Tribromophenol (TBP). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common analytical techniques for 2,4,6-Tribromophenol (TBP) analysis?
A1: The most prevalent methods for the determination of TBP are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique, often requiring a derivatization step to improve the volatility of TBP.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing TBP without derivatization, though susceptible to matrix effects in the ionization source.[2][5]
-
Gas Chromatography with Electron Capture Detection (GC-ECD): A sensitive method for halogenated compounds like TBP.[6][7]
Troubleshooting Guides
This section addresses specific issues related to matrix effects during TBP analysis.
Issue 1: Poor Peak Shape and Signal Suppression/Enhancement in GC-MS or LC-MS Analysis
Symptoms:
-
Inconsistent peak areas between replicate injections.
-
Lower than expected signal intensity (suppression) or unusually high signal (enhancement).
-
Tailing or fronting peaks in the chromatogram.
Possible Cause: Matrix effects are a primary cause of these issues. Co-eluting compounds from the sample matrix can interfere with the ionization process in the MS source (for LC-MS) or interact with active sites in the GC inlet and column, affecting analyte response.[5][8][9]
Solutions:
1. Optimize Sample Preparation for Matrix Removal: A robust sample cleanup is the first line of defense against matrix effects.[10]
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples.[6][11] The choice of sorbent is critical.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is excellent for removing a wide range of matrix components.[12][13][14]
2. Employ Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[5][15]
3. Use a Stable Isotope-Labeled Internal Standard: This is one of the most effective ways to correct for matrix effects.[5][16] A stable isotope-labeled analog of TBP, such as 2,4,6-Tribromophenol-¹³C₆, will behave almost identically to the native analyte during sample preparation and analysis, thus providing accurate quantification.[17][18][19]
4. Sample Dilution: If the TBP concentration is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal.[20]
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing matrix effects in TBP analysis.
Caption: A decision tree for troubleshooting matrix effects in TBP analysis.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for TBP from Water Samples
This protocol is a general guideline for the extraction of TBP from water samples. Optimization may be required based on the specific water matrix.
Materials:
-
SPE Cartridges (e.g., Reversed-phase C18 or polymeric sorbent)
-
Methanol (HPLC grade)
-
Deionized water (acidified to pH 2 with sulfuric acid)
-
Elution solvent (e.g., Dichloromethane, Ethyl Acetate)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water (pH 2). Do not allow the sorbent to go dry.[11][21]
-
Sample Loading: Pass the water sample (e.g., 500 mL) through the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 15-20 minutes.
-
Elution: Elute the TBP from the cartridge with 5-10 mL of the chosen elution solvent. Collect the eluate.
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis.
Protocol 2: QuEChERS for TBP in a Food Matrix (e.g., Spinach)
This protocol is adapted from the standard QuEChERS method for pesticide residue analysis.[14]
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and magnesium sulfate.
Procedure:
-
Extraction:
-
Cleanup (dSPE):
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube.
-
Shake for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The supernatant is ready for analysis by LC-MS or can be further processed for GC-MS.
-
Protocol 3: Derivatization of TBP for GC-MS Analysis
Phenols like TBP often require derivatization to increase their volatility and improve peak shape in GC. Silylation is a common approach.[22][23]
Materials:
-
Sample extract (in a non-protic solvent like hexane or toluene)
-
Silylating reagent (e.g., BSTFA + 1% TMCS)
-
Reaction vial with a screw cap
Procedure:
-
Ensure the sample extract is completely dry, as water will react with the silylating reagent.
-
Add 50-100 µL of the silylating reagent to the dried extract in the reaction vial.
-
Seal the vial and heat at 60-75°C for 30-60 minutes.[23]
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Workflow for Sample Preparation and Analysis
The following diagram outlines the general workflow from sample collection to final analysis.
Caption: A generalized workflow for the analysis of 2,4,6-Tribromophenol.
Data Presentation
The effectiveness of different sample preparation techniques can be compared by their recovery rates and the limits of detection (LOD) achieved.
Table 1: Comparison of Sample Preparation Methods for TBP Analysis
| Method | Matrix | Analyte(s) | Recovery (%) | LOD | Instrument | Reference |
| SPE | Chlorinated Seawater | 2,4,6-TBP & others | 59 - 101.4% | 7 - 22 ng/L | GC-ECD | [6] |
| MSPD-DLLME | Vegetables | PBDEs & TBP | 82.9 - 113.8% | 1.9 - 75.1 µg/kg | - | [1] |
| SBSE | Drug Products (Water) | 2,4,6-TBP & others | - | 0.04 - 4 ng/L | GC-MS/MS | [24] |
| QuEChERS | Various Foods | Pesticides | 71 - 119% | ≤ 0.91 ng/L | GC-MS/MS | [25] |
Note: Recovery and LOD values are highly dependent on the specific matrix and experimental conditions.
Table 2: Stable Isotope-Labeled Internal Standard for TBP
| Compound Name | CAS Number | Molecular Weight | Supplier (Example) |
| 2,4,6-Tribromophenol-¹³C₆ | 1097192-97-6 | ~336.8 g/mol | Cambridge Isotope Laboratories, Inc.[17], Benchchem[18] |
Using a ¹³C-labeled internal standard is the preferred method for accurate quantification as it co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[5][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. birmingham.ac.uk [birmingham.ac.uk]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scpscience.com [scpscience.com]
- 12. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 13. hawach.com [hawach.com]
- 14. nucleus.iaea.org [nucleus.iaea.org]
- 15. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. eurisotop.com [eurisotop.com]
- 18. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | 1097192-97-6 | Benchchem [benchchem.com]
- 19. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 20. youtube.com [youtube.com]
- 21. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 23. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 24. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Improving Detection Limits for Tribromophenol in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the detection of 2,4,6-tribromophenol (TBP) in complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting tribromophenol?
A1: The most prevalent and sensitive methods for TBP analysis are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] For environmental samples, GC with an electron capture detector (GC-ECD) is also utilized.[5][6]
Q2: Why is derivatization recommended for the GC-MS analysis of tribromophenol?
A2: Derivatization is a crucial step in GC-MS analysis of phenolic compounds like TBP. It converts the polar phenol group into a less polar and more volatile derivative, which improves chromatographic peak shape, enhances thermal stability, and increases sensitivity.[3][7][8] Common derivatization techniques include acetylation and silylation.[3][9]
Q3: What is the "matrix effect," and how does it impact TBP analysis?
A3: The matrix effect refers to the alteration of the analytical signal of the target analyte (TBP) due to the presence of other components in the sample matrix.[10][11] These co-extracted substances can either suppress or enhance the ionization of TBP in the mass spectrometer, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[12][13] Complex matrices such as biological fluids, food samples, and environmental extracts are particularly prone to significant matrix effects.[12]
Q4: What are typical concentration ranges of tribromophenol found in environmental and biological samples?
A4: TBP concentrations can vary widely depending on the sample type. For instance, in surface water, concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L).[1][14][15] In marine organisms, concentrations can range from less than 0.05 ng/g to over 100 ng/g.[16] In drug products, detection limits can be as low as picograms per tablet (pg/tablet).[2][17]
Troubleshooting Guides
Problem 1: Low Signal Intensity or Poor Sensitivity
Q: My TBP signal is very weak, close to the instrument's detection limit. How can I improve it?
A: Several factors could be contributing to low signal intensity. Follow this guide to troubleshoot the issue.
Potential Causes and Solutions:
-
Inefficient Extraction: Your current extraction method may not be effectively isolating TBP from the sample matrix.
-
Solution: Optimize your sample preparation. Solid-Phase Extraction (SPE) is a highly effective technique for concentrating TBP and removing interfering substances.[18][19] For aqueous samples, ensure the sample is acidified prior to extraction to prevent degradation of bromophenols.[4][15] Stir bar sorptive extraction (SBSE) is another sensitive option for aqueous and solid samples.[2][17]
-
-
Suboptimal Derivatization (for GC-MS): Incomplete or inefficient derivatization will result in a poor response for TBP.
-
Solution: Optimize the derivatization reaction. Acetic anhydride is an effective reagent for the acetylation of bromophenols, leading to improved sensitivity and chromatographic performance.[3] Ensure the reaction conditions (temperature, time, reagent concentration) are optimal.
-
-
Matrix-Induced Signal Suppression: Co-eluting matrix components can suppress the ionization of TBP in the mass spectrometer source.[12][13]
-
Instrumental Parameters Not Optimized: The settings on your GC-MS or LC-MS/MS may not be ideal for TBP detection.
-
Solution:
-
For GC-MS: Ensure you are using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity.[1] Optimize the injection volume, liner type, and temperature program.
-
For LC-MS/MS: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Develop a robust MRM method with optimized precursor and product ions and collision energies for TBP.
-
-
Problem 2: High Background Noise and Interfering Peaks
Q: My chromatogram has a high baseline and many interfering peaks, making it difficult to integrate the TBP peak. What can I do?
A: High background noise and interfering peaks are typically due to matrix components or contamination.
Potential Causes and Solutions:
-
Insufficient Sample Cleanup: The sample extract contains a high concentration of matrix components that are being detected by the instrument.
-
Solution: Enhance your sample cleanup protocol. Use SPE with a sorbent that selectively retains TBP while allowing interfering compounds to pass through.[18] A combination of different sorbents may be necessary for very complex matrices. Dispersive SPE (d-SPE) is a rapid and effective cleanup method, particularly for food samples.[20]
-
-
Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself.
-
Solution: Run a solvent blank to check for contamination in your reagents and system. Ensure all glassware is thoroughly cleaned. Check for potential sources of contamination in your sample collection and storage procedures.
-
-
Non-Specific Detection: Your detection method may not be selective enough for TBP in a complex matrix.
Performance Data
The following tables summarize reported detection limits and recovery rates for tribromophenol in various matrices using different analytical methods.
Table 1: Detection Limits for Tribromophenol
| Analytical Method | Matrix | Detection Limit | Reference |
| GC-MS/MS (SBSE) | Solid Dosage Formulations | 1-100 pg/tablet | [2][17] |
| GC-MS/MS (SBSE) | Water-Based Solutions | 0.04-4 ng/L | [2][17] |
| SPE-GC-ECD | Chlorinated Seawater | 7-22 ng/L | [6] |
| HPLC-MS/MS (SPE) | River Water | 0.1-13.9 ng/L | [4][14][15] |
| HPLC-MS/MS (SPE) | Seawater | 0.1-21.9 ng/L | [4][14][15] |
| GC-MS | Biota Samples | 0.05 ng/g | [1] |
| GC-MS (SIM) | Biota Samples | 0.01 ng/g | [1] |
| UHPLC-MS/MS (d-SPE) | Fish Muscle | 0.1-1 µg/kg | [20] |
Table 2: Recovery Rates for Tribromophenol
| Analytical Method | Matrix | Recovery Rate | Reference |
| SPE-GC-ECD | Chlorinated Seawater | 59-101.4% | [6] |
| HPLC-MS/MS (SPE) | River and Seawater | 64-100% | [4][15] |
| GC-MS (Acetylation) | Asparagus | 86% | [9] |
| UHPLC-MS/MS (d-SPE) | Fish Muscle | 80-115% | [20] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Tribromophenol from Water Samples
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical instrument.
-
Sample Pre-treatment: Acidify the water sample to a pH of approximately 2 using a suitable acid (e.g., sulfuric acid) to ensure TBP is in its protonated form and to prevent degradation.[4][15]
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge (e.g., C18 or a polymeric sorbent) with 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Equilibrate the cartridge with 5-10 mL of acidified deionized water (pH 2). Do not allow the cartridge to go dry.
-
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with a small volume of acidified deionized water to remove any remaining water-soluble impurities.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped TBP from the cartridge with a small volume of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
Protocol 2: Acetylation of Tribromophenol for GC-MS Analysis
This protocol describes a common derivatization procedure for TBP.
-
Sample Preparation: The TBP extract should be in a suitable organic solvent.
-
Reaction:
-
To the sample extract, add a small amount of a base catalyst (e.g., pyridine or potassium carbonate).
-
Add an excess of the acetylating agent, acetic anhydride.[3]
-
Vortex the mixture and heat it at a controlled temperature (e.g., 60-70 °C) for a specific duration (e.g., 30-60 minutes).
-
-
Quenching: After the reaction is complete, cool the mixture and add deionized water to quench the excess acetic anhydride.
-
Extraction: Extract the derivatized TBP (now 2,4,6-tribromophenyl acetate) into a non-polar organic solvent such as hexane or iso-octane.
-
Cleanup: Wash the organic phase with a dilute base solution (e.g., sodium bicarbonate) and then with deionized water to remove any remaining reagents and by-products.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, and then concentrate it to the desired volume for GC-MS analysis.
Visualizations
Caption: Experimental workflow for TBP analysis.
Caption: Troubleshooting low TBP signal intensity.
References
- 1. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 2. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Rapid and simple method for determination of hexabromocyclododecanes and other LC-MS-MS-amenable brominated flame retardants in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Ion Suppression in LC-MS Analysis of Brominated Phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression during the LC-MS analysis of brominated phenols.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the LC-MS analysis of brominated phenols?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][3] Brominated phenols are often analyzed in complex matrices such as environmental water, soil, or biological samples, which contain numerous co-extracted compounds that can cause ion suppression.[4][5]
Q2: How can I identify if ion suppression is affecting my analysis of brominated phenols?
A2: A common method to identify ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of a brominated phenol standard is introduced into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.
Another method is the post-extraction spike, where the response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a clean solvent.[1][4] A lower response in the matrix extract indicates ion suppression.
Q3: What are the primary causes of ion suppression for brominated phenols?
A3: The primary causes of ion suppression for brominated phenols, as with other analytes, are co-eluting matrix components that compete for ionization.[1][2] These can include salts, endogenous compounds from the sample matrix (e.g., humic substances in environmental samples), and mobile phase additives.[6] The physicochemical properties of brominated phenols, such as their acidity, can also influence their susceptibility to ion suppression.
Q4: Can changing the ionization source or mode help reduce ion suppression?
A4: Yes, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can sometimes mitigate ion suppression. ESI is generally more susceptible to ion suppression than APCI.[3] Additionally, for ESI, switching between positive and negative ion mode can be beneficial. Since fewer compounds ionize in negative mode, there may be less competition for the ionization of brominated phenols, which readily form negative ions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating ion suppression in the LC-MS analysis of brominated phenols.
Problem 1: Poor Signal Intensity and Reproducibility for Brominated Phenol Standards in Matrix.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor signal intensity and reproducibility.
Solutions:
-
Implement or Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[1][6] Solid Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating brominated phenols from aqueous samples.[4][5] Liquid-Liquid Extraction (LLE) can also be employed.
-
Modify Chromatographic Conditions: Adjusting the LC method can separate the elution of your brominated phenol analytes from the regions of ion suppression.[1] This can be achieved by altering the gradient profile, changing the mobile phase composition, or using a different stationary phase to achieve better separation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification by normalizing the analyte response to the IS response.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1] However, this may compromise the limit of detection for trace-level analysis.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for consistent ion suppression effects.[1]
Problem 2: Inconsistent Recoveries and High Variability Between Samples.
Visualizing the Sample Preparation Decision Tree
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Technical Support Center: Optimizing GC Temperature Programs for Brominated Compound Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) temperature programs for the separation of brominated compounds.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor peak resolution and significant peak tailing for my brominated analytes. What are the likely causes and how can I fix this?
A: Poor peak resolution and tailing are common issues in the GC analysis of brominated compounds. The primary causes often relate to column issues, improper temperature programming, or analyte degradation.
Troubleshooting Steps:
-
Column Selection and Condition:
-
Stationary Phase: Ensure you are using a column with an appropriate stationary phase. For many brominated compounds, a non-polar phase like a 5% phenyl-polysiloxane (e.g., DB-5ms) is a good starting point.[1]
-
Column Bleed: High baseline noise or rising baseline can indicate column bleed, which can interfere with peak shape. Conditioning the column at a high temperature may help.[2][3] If the problem persists, the column may need to be replaced.
-
Active Sites: Peak tailing can be caused by active sites in the column or inlet liner.[4] Consider using an ultra-inert liner and trimming the column inlet (a few centimeters) to remove any active sites that may have developed.
-
-
Temperature Program Optimization:
-
Initial Temperature: If early eluting peaks are poorly resolved, a lower initial oven temperature may be required.[5] For splitless injections, a common starting point is 20°C below the boiling point of the injection solvent.[5]
-
Ramp Rate: A slow temperature ramp rate generally improves the separation of closely eluting compounds.[6] However, for complex mixtures with a wide range of boiling points, a multi-ramp program might be necessary. An initial slow ramp can separate early eluters, followed by a faster ramp to elute high-boiling compounds more quickly. Increasing the temperature ramp rate can significantly shorten analysis times.[7][8]
-
Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all compounds of interest and any potential matrix components. A final hold period can help to "bake out" the column, removing any residual compounds.[5]
-
-
Analyte Degradation: Some brominated compounds are thermally labile and can degrade in a hot injector.[9]
-
Injector Temperature: Lowering the injector temperature can sometimes mitigate degradation.
-
Injection Technique: For highly sensitive compounds, a cool on-column injection can prevent thermal degradation that might occur in a hot split/splitless injector.[9]
-
Q2: My retention times are shifting between runs. What could be causing this instability?
A: Retention time instability can be frustrating and can lead to incorrect compound identification. The most common causes are related to instrument parameters and column health.
Troubleshooting Steps:
-
Carrier Gas Flow: Inconsistent carrier gas flow is a primary cause of retention time shifts. Check for leaks in the gas lines, septum, and column fittings.[3] Ensure the gas supply is stable and the regulator is functioning correctly.
-
Oven Temperature: The GC oven must maintain a stable and reproducible temperature.[10] Verify the oven's temperature accuracy and stability. Even small variations can lead to noticeable shifts in retention times.
-
Column Overloading: Injecting too much sample can lead to peak shape distortion and retention time shifts.[2] Try diluting the sample or using a higher split ratio.
-
Column Contamination: Buildup of non-volatile matrix components on the column can alter its properties and affect retention times.[2] Baking out the column at a high temperature can help, but if the contamination is severe, the column may need to be replaced.
Q3: I am analyzing a complex mixture of polybrominated diphenyl ethers (PBDEs) with a wide range of boiling points. What is a good starting point for my GC temperature program?
A: For complex mixtures like PBDEs, a temperature program with multiple ramps is often necessary to achieve good separation across the entire range of congeners.[11]
Example Starting Temperature Program:
-
Initial Temperature: 100-140°C, hold for 1-2 minutes. A lower initial temperature helps to focus the more volatile, lower brominated congeners at the head of the column.
-
Ramp 1: Increase the temperature at a rate of 10-20°C/min to 220-240°C. This ramp will elute the lower to mid-range brominated congeners.
-
Ramp 2: Increase the temperature at a faster rate of 20-30°C/min to a final temperature of 300-325°C. This will elute the higher brominated, high-boiling congeners in a reasonable time.
-
Final Hold: Hold at the final temperature for 5-20 minutes to ensure all compounds have eluted and to clean the column.
It is crucial to optimize this starting program based on your specific column dimensions and the PBDE congeners of interest.
Troubleshooting Guide: Logical Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the GC analysis of brominated compounds.
References
- 1. fishersci.com [fishersci.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CZ [thermofisher.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6
Welcome to the technical support center for 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 (¹³C₆-TBP). This resource is designed for researchers, scientists, and drug development professionals to ensure the accurate and reliable use of this stable isotope-labeled internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆, and why is its stability in solution critical?
A: 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ is the isotopically labeled form of 2,4,6-Tribromophenol (TBP), where all six carbon atoms on the phenol ring are carbon-13. It is chemically identical to its unlabeled counterpart but has a higher molecular weight (approx. 336.8 g/mol vs. 330.8 g/mol ), allowing it to be distinguished by mass spectrometry.[1] It is considered a gold-standard internal standard (IS) for quantitative isotope dilution mass spectrometry.[1] Its stability is critical because a constant amount is added to every sample, standard, and quality control to correct for variability during sample preparation and analysis.[2] If the IS degrades in solution, its concentration will change, leading to inaccurate quantification of the target analyte.
Q2: What are the recommended storage conditions for ¹³C₆-TBP solutions?
A: Proper storage is essential to maintain the integrity of your ¹³C₆-TBP solutions. The recommendations below are compiled from safety data sheets for commercial solutions and general best practices for phenolic compounds.
| Parameter | Recommended Condition | Rationale & Best Practices |
| Temperature | Room temperature or refrigerated (2-8°C). | Storing at room temperature away from heat sources is often sufficient.[3] Refrigeration can further slow potential degradation, but avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] |
| Light | Protect from light. | Use amber glass vials or store containers in the dark.[4] Phototransformation is a known degradation pathway for TBP, especially under UV irradiation.[5][6] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen). | This minimizes the risk of oxidation.[3] Ensure the container is tightly sealed to prevent solvent evaporation and contamination.[3][7] |
| Container | Tightly sealed amber glass vials with PTFE-lined caps. | Glass is inert, amber color protects from light, and PTFE liners prevent analyte adsorption and contamination from the cap. |
| Solvent | Toluene is a common commercial solvent.[3] For analytical dilutions, use high-purity solvents compatible with your method (e.g., methanol, acetonitrile, methylene chloride). | While TBP is abiotically stable in water, organic solvents are generally preferred for long-term stock solution stability to prevent potential microbial degradation.[8][9] |
Q3: What are the primary degradation pathways for ¹³C₆-TBP in solution?
A: The degradation pathways for the ¹³C₆-labeled compound are expected to be the same as the unlabeled TBP. The primary mechanisms include:
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Photodegradation: Exposure to light, particularly UV, can cause hydrodebromination (the replacement of a bromine atom with a hydrogen atom) and photodimerization.[1][5] This is a significant pathway in aqueous solutions.[6]
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Chemical Oxidation: Reactions with oxidizing agents can degrade the phenol ring.[1] Store solutions away from incompatible materials like nitrates and peroxides.[10]
-
Thermal Degradation: High temperatures can lead to decomposition. At temperatures around 340°C, TBP can decompose into products like vinyl tribromophenyl ether and hydrogen bromide.[11]
-
Microbial Degradation: In non-sterile aqueous or environmental samples, bacteria can degrade TBP, often through reductive debromination.[8]
Troubleshooting Guide
Issue: High variability or drift in the Internal Standard (IS) signal across an analytical run.
High variability in the IS response can indicate a problem with the method's robustness or the stability of the standard.[12] This is a critical issue to resolve as it directly impacts the accuracy of your results.
Q4: My IS signal is consistently low or absent. What should I check?
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Preparation Error: Confirm that the IS was added to the sample. Verify the concentration of the stock and working solutions.
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Degradation: The solution may have degraded. Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution.
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Instrumental Issues: Check for a dirty MS source, clogged syringe, or incorrect instrument parameters.[13]
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Adsorption: Ensure your sample vials, caps, and collection plates are made of inert materials to prevent the analyte from adsorbing to surfaces.
Q5: I see unexpected peaks near my ¹³C₆-TBP peak. What could they be?
-
Degradation Products: These could be lower-brominated phenols (e.g., ¹³C₆-dibromophenol) resulting from hydrodebromination.[1][8]
-
Solvent Impurities: Run a solvent blank to rule out contamination from the solvent.
-
Contamination: Ensure all glassware and equipment are scrupulously clean.
Experimental Protocols
Protocol 1: Preparation of a ¹³C₆-TBP Stock Solution
This protocol describes how to prepare a 1 mg/mL stock solution from a crystalline solid.
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Pre-analysis: Allow the vial containing the crystalline ¹³C₆-TBP to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
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Weighing: Accurately weigh approximately 10 mg of the solid into a 10 mL Class A volumetric flask. Record the exact weight.
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Dissolution: Add about 7 mL of a suitable high-purity solvent (e.g., Toluene, Methanol). Cap the flask and gently swirl or sonicate until all solid is completely dissolved.
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Dilution: Once dissolved, allow the solution to return to room temperature. Dilute to the 10 mL mark with the same solvent.
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Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled amber glass vial with a PTFE-lined cap. Store under the conditions outlined in Table 1.
Protocol 2: Assessing Short-Term Solution Stability
This protocol is used to verify the stability of a working solution under typical autosampler conditions.
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Preparation: Prepare a quality control (QC) sample by spiking a known amount of ¹³C₆-TBP working solution into the relevant matrix (e.g., blank plasma, water).
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Initial Analysis (T=0): Analyze at least three replicates of the freshly prepared QC sample to establish a baseline (T=0) response.
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Storage: Leave the remaining QC samples in the autosampler under its standard operating conditions (e.g., 10°C).
-
Time-Point Analysis: Re-analyze three replicates of the stored QC samples after a set period (e.g., 24, 48, or 72 hours).
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Evaluation: Calculate the mean IS response at each time point. The solution is considered stable if the mean response at the later time points is within a predefined percentage (e.g., ±15%) of the T=0 mean response.
References
- 1. This compound | 1097192-97-6 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. isotope.com [isotope.com]
- 4. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. blog.teledynetekmar.com [blog.teledynetekmar.com]
preventing degradation of brominated phenols during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of brominated phenols during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my brominated phenol recoveries low and inconsistent?
A1: Low and inconsistent recoveries of brominated phenols are often due to their degradation during sample preparation and extraction. These compounds are susceptible to oxidation and photodegradation, especially in neutral or alkaline aqueous solutions. Key factors influencing their stability include sample pH, exposure to light, and the presence of oxidizing agents.
Q2: What is the most critical factor to control during sample preparation to prevent degradation?
A2: The pH of the sample is the most critical factor. Brominated phenols are more stable in acidic conditions. Acidifying the sample to a pH of approximately 3 is recommended to maintain the phenols in their nonionic form, which is less prone to degradation and improves extraction efficiency.[1][2][3]
Q3: How can I minimize degradation during sample storage?
A3: To minimize degradation during storage, it is recommended to:
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Acidify the sample: Adjust the sample pH to around 3.
-
Store in the dark: Use amber glass vials or store samples in a dark environment to prevent photodegradation.
-
Refrigerate or freeze: Store samples at low temperatures (e.g., 4°C for short-term storage or -20°C for long-term storage).
-
Consider adding antioxidants: For particularly sensitive samples, the addition of antioxidants like ascorbic acid or sodium sulfite can be beneficial.[4][5][6]
Q4: What is the recommended extraction method for brominated phenols from water samples?
A4: Solid-phase extraction (SPE) is a widely used and effective method for extracting brominated phenols from aqueous samples.[7][8][9] It allows for the concentration and purification of the analytes prior to analysis.
Q5: Is derivatization necessary for the analysis of brominated phenols?
A5: Derivatization is often necessary for the analysis of brominated phenols by gas chromatography-mass spectrometry (GC-MS).[10][11][12] Derivatization increases the volatility and thermal stability of the phenols, leading to improved chromatographic peak shape and sensitivity. Common derivatization methods include silylation and acetylation. For high-performance liquid chromatography (HPLC) analysis, derivatization is typically not required.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of brominated phenols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Degradation due to incorrect pH: The sample pH is neutral or alkaline, leading to the formation of phenolate ions which are more susceptible to oxidation. | Acidify the sample to pH ~3 with an appropriate acid (e.g., hydrochloric acid, sulfuric acid) immediately after collection.[1][2][3] |
| Oxidative degradation: The sample contains oxidizing agents (e.g., residual chlorine, dissolved oxygen) that degrade the brominated phenols. | Add an antioxidant such as ascorbic acid or sodium sulfite to the sample.[4][6] | |
| Photodegradation: The sample was exposed to UV or sunlight during collection, storage, or processing. | Collect and store samples in amber glass containers and minimize exposure to light. | |
| Incomplete elution from SPE cartridge: The elution solvent is too weak to desorb the analytes completely from the SPE sorbent. | Increase the strength of the elution solvent or use a combination of solvents. Ensure the elution volume is sufficient. | |
| Analyte breakthrough during SPE loading: The sample loading flow rate is too high, or the sorbent capacity is exceeded. | Decrease the sample loading flow rate. Use a larger sorbent mass or a smaller sample volume. | |
| Poor Chromatographic Peak Shape (Tailing) | Analyte interaction with active sites: The polar phenolic group interacts with active sites in the GC inlet or column. | Derivatize the brominated phenols to block the active hydroxyl group. Use a deactivated GC inlet liner and a high-quality capillary column.[10] |
| Presence of Extraneous Peaks in Chromatogram | Formation of degradation products: The analytes have degraded into other compounds during sample preparation. | Follow the prevention strategies for degradation (acidification, antioxidant addition, light protection). |
| Contamination from solvents or materials: Impurities in the solvents or leaching from plasticware. | Use high-purity solvents and pre-cleaned glassware. Avoid using plastic containers or pipette tips that may leach interfering compounds. |
Data Presentation
Table 1: Effect of pH on the Recovery of Brominated Phenols
| Compound | pH 3 | pH 7 | pH 10 |
| 2,4,6-Tribromophenol | >95% | ~70% | <30% |
| 2,4-Dibromophenol | >95% | ~75% | <40% |
| 4-Bromophenol | >95% | ~80% | <50% |
| Note: Data is illustrative and based on general findings in the literature. Actual recoveries may vary depending on the specific experimental conditions. |
Table 2: Effectiveness of Antioxidants in Preventing Degradation of 2,4,6-Tribromophenol
| Antioxidant (Concentration) | Recovery after 24 hours |
| None | ~60% |
| Ascorbic Acid (100 mg/L) | >90% |
| Sodium Sulfite (100 mg/L) | >95% |
| Note: Data is illustrative and based on general findings in the literature. Optimal antioxidant concentrations may need to be determined empirically. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Brominated Phenols from Water
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Sample Preparation:
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Collect the water sample in a clean amber glass bottle.
-
Immediately after collection, acidify the sample to pH 3 with 1:1 hydrochloric acid.
-
If residual chlorine is suspected, add sodium sulfite to the sample.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended particles.
-
-
SPE Cartridge Conditioning:
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Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, Strata-X).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (pH 3). Do not allow the cartridge to go dry.
-
-
Sample Loading:
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Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
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Wash the cartridge with 5 mL of deionized water (pH 3) to remove any interfering substances.
-
-
Elution:
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Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
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Elute the brominated phenols with 5-10 mL of a suitable organic solvent (e.g., methanol, acetone, or a mixture of dichloromethane and methanol).
-
-
Concentration:
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Evaporate the eluate to near dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a small volume of a suitable solvent for analysis.
-
Protocol 2: Derivatization and GC-MS Analysis of Brominated Phenols
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Derivatization (Silylation):
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To the reconstituted extract from the SPE procedure, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).
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Add 50 µL of a solvent such as pyridine or acetonitrile.
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Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
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Allow the vial to cool to room temperature before injection into the GC-MS.
-
-
GC-MS Parameters:
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Gas Chromatograph: Agilent 7890B or equivalent.
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Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Injector: Splitless mode, 280°C.
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Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Mass Spectrometer: Agilent 5977A or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
-
Visualizations
References
- 1. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ntk-kemi.com [ntk-kemi.com]
- 8. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Internal Standard Recovery in Environmental Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with poor internal standard (IS) recovery in environmental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor internal standard recovery?
Poor recovery of internal standards can stem from a variety of issues that can be broadly categorized into three areas:
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Matrix Effects: Components of the sample matrix (e.g., soil, water, tissue) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3] This is a common issue in both LC-MS and GC-MS analysis.
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Extraction Inefficiency: The internal standard may not be efficiently extracted from the sample matrix along with the target analytes. This can be due to factors like improper pH, solvent choice, or phase separation during liquid-liquid extraction, or inefficient binding and elution in solid-phase extraction (SPE).[4][5]
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Instrumental Problems: Issues with the analytical instrument, such as leaks, blockages, or a dirty ion source, can lead to inconsistent and poor IS response.[6][7][8][9]
Q2: How can I differentiate between matrix effects and extraction inefficiency?
A post-extraction spike experiment is a common method to distinguish between these two issues.[1][3]
Experimental Protocol: Post-Extraction Spike Analysis
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Prepare two sets of samples:
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Set A (Pre-extraction spike): Spike a blank matrix sample with the internal standard before the extraction process.
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Set B (Post-extraction spike): Extract a blank matrix sample and spike the resulting extract with the internal standard after the extraction process.
-
-
Prepare a standard solution: Prepare a solution of the internal standard in a clean solvent at the same concentration as the spiked samples.
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Analyze all three samples using your analytical method.
-
Calculate the recovery and matrix effect using the following formulas:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Standard Solution) - 1) * 100
-
Interpreting the Results:
| Scenario | Recovery (%) | Matrix Effect (%) | Likely Cause |
| 1 | Low (<80%) | Near 0% | Inefficient Extraction |
| 2 | Near 100% | High (>20% or <-20%) | Significant Matrix Effect (Enhancement or Suppression) |
| 3 | Low (<80%) | High (>20% or <-20%) | Combination of Inefficient Extraction and Matrix Effects |
Q3: My internal standard recovery is inconsistent across a batch of samples. What could be the cause?
Inconsistent IS recovery can point to several problems:
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Variable Matrix Effects: Different samples within a batch may have varying matrix compositions, leading to inconsistent ion suppression or enhancement.[10][11]
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Inconsistent Sample Preparation: Variations in the extraction procedure from sample to sample can lead to fluctuating recovery.[5] This is particularly true for manual extraction methods.
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Instrument Drift: The instrument's sensitivity may drift over the course of a long analytical run, causing the IS response to change.[2][9]
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Carryover: Residual analyte or matrix components from a previous injection can affect the current injection, leading to artificially high or low recovery.[12]
Troubleshooting Guides
Guide 1: Investigating Low Internal Standard Recovery
This guide provides a step-by-step approach to diagnosing the cause of low IS recovery.
Caption: Troubleshooting workflow for low internal standard recovery.
Guide 2: Addressing Matrix Effects
If matrix effects are identified as the root cause, the following strategies can be employed for mitigation.
Caption: Strategies for mitigating matrix effects in environmental analysis.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for internal standard recovery in environmental analysis methods. Note that specific requirements may vary depending on the regulatory body (e.g., EPA) and the specific analytical method.
| Parameter | Typical Acceptance Criteria | Potential Implications of Deviation |
| Internal Standard Recovery | 60-125% of the response in the calibration blank[13] | Low Recovery (<60%): May indicate significant matrix suppression, poor extraction efficiency, or instrument issues.[11] High Recovery (>125%): May suggest matrix enhancement, contamination, or incorrect IS concentration.[14] |
| Internal Standard Response Stability (within a batch) | RSD ≤ 20-30% | High RSD may indicate inconsistent matrix effects, sample preparation variability, or instrument drift.[14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Optimization for Improved Recovery
This protocol outlines a general approach to optimizing an SPE method to improve internal standard and analyte recovery.
-
Sorbent Selection:
-
Based on the physicochemical properties of your internal standard and analytes (e.g., polarity, pKa), select a few candidate SPE sorbents (e.g., C18, HLB, ion-exchange).
-
-
Conditioning and Equilibration:
-
Properly condition the sorbent with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution that mimics the sample load conditions (e.g., acidified water).
-
-
Sample Loading:
-
Ensure the sample pH is optimized for retention of the internal standard and analytes on the sorbent.
-
Control the flow rate during loading to ensure adequate interaction time.
-
-
Washing:
-
Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the internal standard and analytes. Test different solvent compositions and volumes.
-
-
Elution:
-
Select a strong elution solvent that will fully desorb the internal standard and analytes from the sorbent. Test different solvent compositions and volumes.
-
A slow elution flow rate can improve recovery.
-
-
Evaluation:
-
Analyze the eluate and compare the recovery of the internal standard and analytes for each tested condition to identify the optimal protocol.
-
The following diagram illustrates the logical workflow for SPE method development.
Caption: Workflow for optimizing an SPE method to improve recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. justification of lower recovery - Chromatography Forum [chromforum.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Agilent GC-MS: Issue With Internal Standard Recovery - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. Decreasing Internal Standard recovery in method 8260 - Chromatography Forum [chromforum.org]
- 9. Internal Standard recoveries dropping after calibration - Chromatography Forum [chromforum.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
ensuring accuracy and reproducibility in isotope dilution methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure accuracy and reproducibility in their isotope dilution method experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during isotope dilution analysis, offering step-by-step solutions to help you get back on track.
Issue 1: Poor Precision and Inconsistent Replicates
Symptoms:
-
High relative standard deviation (%RSD) between replicate measurements.
-
Results are not reproducible across different analytical runs.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Isotopic Equilibration | Ensure thorough mixing of the isotopically labeled internal standard (spike) with the sample.[1][2][3] This may involve increased vortexing time, sonication, or allowing for a longer incubation period before sample processing. For solid samples, complete dissolution is critical to ensure the spike and analyte are in the same chemical form.[1][4] |
| Inhomogeneous Spike Solution | Vigorously mix the spike solution before each use to ensure homogeneity, especially after thawing.[5] Perform regular checks on the stability and concentration of the spike solution. |
| Inconsistent Sample and Spike Aliquoting | Use calibrated pipettes and consistent pipetting techniques for both the sample and the spike. Gravimetric measurements are preferred over volumetric for the highest accuracy.[2][5] |
| Instrument Instability | Check the mass spectrometer for sensitivity drifts and perform necessary tuning and calibration.[3] Ensure a stable spray in electrospray ionization (ESI) sources. |
Issue 2: Inaccurate Results (Systematic Bias)
Symptoms:
-
Results consistently deviate from the expected or certified reference value.
-
Poor recovery of a quality control sample with a known concentration.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Spike Concentration | The concentration of the spike solution must be accurately known.[1] This can be achieved through reverse isotope dilution using a certified primary standard.[6][7] |
| Isotopic Impurity of the Spike | The isotopic purity of the spike must be accurately determined and accounted for in the calculations.[1] Even highly enriched spikes may contain trace amounts of the analyte isotope.[1] |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte and/or the spike, leading to inaccurate ratio measurements.[8] While isotope dilution inherently corrects for many matrix effects, severe suppression can impact signal-to-noise.[9] Improve sample clean-up, dilute the sample, or use matrix-matched calibrants. |
| Spectral Interferences | Isobaric interferences from other compounds in the matrix can artificially alter the measured isotope ratio.[3] Improve chromatographic separation to resolve the analyte from interfering species or use high-resolution mass spectrometry to distinguish between them. |
| Analyte Loss Before Equilibration | Any loss of the native analyte before the spike is added and equilibrated will lead to an underestimation of the analyte concentration.[3] Ensure the spike is added as early as possible in the sample preparation workflow.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the isotope dilution method?
Isotope dilution is a powerful analytical technique for determining the quantity of a substance in a sample.[6][11] It involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or "internal standard") to the sample.[1][6] After thoroughly mixing the spike with the sample to achieve isotopic equilibrium, the ratio of the naturally occurring analyte to the isotopically labeled spike is measured using a mass spectrometer.[1] Because the spike and the analyte are chemically identical, they behave the same way during sample preparation and analysis.[9][12] This means that any sample loss during extraction or purification will affect both the analyte and the spike equally, preserving their ratio.[3][10][13] This allows for highly accurate and precise quantification, as the measurement is based on this stable ratio rather than the absolute signal intensity.[6]
Q2: How do I choose the right isotopic internal standard (spike)?
The ideal spike should:
-
Be an isotopically enriched version of the analyte you are measuring.[12]
-
Have a high isotopic purity (enrichment > 90% is recommended) to minimize contributions to the natural analyte's signal.[5]
-
The chosen isotope should have low natural abundance in the sample to maximize the change in the isotopic ratio upon spiking.[5]
-
Be free of isobaric interferences.[5]
-
Be added in an amount that results in an isotope ratio of the analyte to the spike that is close to 1:1 in the final mixture for optimal measurement precision.[5]
Q3: What is the difference between single and double isotope dilution?
-
Single Isotope Dilution: In this simpler method, a known amount of a calibrated spike is added to the unknown sample. The concentration of the analyte is determined from the measured isotope ratio in the mixture. This method relies on the accurate prior knowledge of the spike's concentration and isotopic composition.[6]
-
Double Isotope Dilution: This is a more rigorous method that involves two separate experiments. In the first, the spike is calibrated against a primary standard of the analyte (a process often called "reverse isotope dilution").[6][7] In the second experiment, the now-calibrated spike is used to quantify the analyte in the unknown sample. This method can provide higher accuracy as it corrects for any inaccuracies in the stated concentration of the spike.[12] A variation called exact-matching double isotope dilution aims to prepare the sample and calibration blends to have nearly identical isotope ratios, which can minimize instrumental biases.[12]
Q4: How can I be sure that the spike and the analyte have reached isotopic equilibrium?
Achieving complete isotopic equilibration is crucial for accurate results.[1][2] This means the spike and the native analyte must be in the same chemical form and thoroughly mixed. For liquid samples, this can often be achieved by vigorous vortexing or sonication. For more complex matrices or solid samples, this may require complete dissolution, heating, or enzymatic digestion to ensure both the analyte and the spike are in a homogenous solution.[1][4] The necessary time and conditions for equilibration should be empirically determined during method development.
Experimental Protocols
Protocol 1: General Workflow for Isotope Dilution Mass Spectrometry
This protocol outlines the fundamental steps for a typical IDMS experiment.
-
Sample Preparation: Accurately weigh or measure a known amount of the sample.[5]
-
Spiking: Add a precisely known amount of the isotopically labeled internal standard (spike) to the sample.[11] It is best to add the spike as early as possible in the workflow to account for any subsequent sample loss.[10]
-
Equilibration: Vigorously mix the spiked sample to ensure complete isotopic equilibration between the analyte and the spike.[1][11]
-
Extraction and Purification: Perform necessary extraction and purification steps to isolate the analyte and remove interfering matrix components.[11][13] Because the isotope ratio is preserved, quantitative recovery is not essential.[1][2]
-
Analysis: Analyze the purified sample by mass spectrometry (e.g., LC-MS, GC-MS) to measure the isotope ratio of the analyte to the spike.[11]
-
Quantification: Calculate the concentration of the analyte in the original sample based on the measured isotope ratio and the known amount of spike added.[11]
Protocol 2: Reverse Isotope Dilution for Spike Calibration
This protocol describes how to accurately determine the concentration of your spike solution.
-
Prepare Primary Standard: Prepare a stock solution of a certified primary standard of the analyte at a precisely known concentration.
-
Create Blends: Create a series of calibration blends by mixing known amounts of the primary standard solution with known amounts of the spike solution. Aim for isotope ratios that bracket the expected ratio in your samples.
-
Analyze Blends: Analyze these calibration blends using the same mass spectrometry method as for your samples.
-
Determine Spike Concentration: Use the measured isotope ratios and the known concentrations of the primary standard to calculate the exact concentration of the spike solution.[7]
Visualizations
Caption: General workflow for an isotope dilution mass spectrometry experiment.
Caption: A logical workflow for troubleshooting common issues in isotope dilution methods.
Caption: Application of isotope dilution for metabolic pathway flux analysis.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic dilution | ISC Science [isc-science.com]
- 4. osti.gov [osti.gov]
- 5. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the Analytical Maze: An Inter-Laboratory Comparison for Brominated Flame Retardant Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of brominated flame retardants (BFRs) is critical due to their persistence, bioaccumulation, and potential health risks. This guide provides an objective comparison of laboratory performance in the analysis of these compounds, supported by data from proficiency testing and inter-laboratory comparison studies. It delves into the detailed experimental protocols and presents a clear workflow for conducting such comparative studies, offering a valuable resource for laboratories aiming to validate their analytical methods and ensure the quality of their results.
Performance Snapshot: A Comparative Look at Laboratory Proficiency
The performance of laboratories in analyzing BFRs can be effectively evaluated through proficiency testing (PT), where z-scores are a key metric. A z-score indicates how many standard deviations a laboratory's result is from the assigned value, with scores between -2 and 2 generally considered satisfactory.
Below is a summary of results from a proficiency test for the determination of several Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) in a fortified polymer test material. This table showcases the variability in performance across participating laboratories and highlights the challenges in achieving consistent results.
| Analyte | Assigned Value (mg/kg) | Standard Deviation for PT (mg/kg) | Range of Reported Values (mg/kg) | Satisfactory z-scores (%) |
| BDE-47 | 0.85 | 0.21 | 0.45 - 1.23 | 82% |
| BDE-99 | 0.92 | 0.23 | 0.51 - 1.35 | 78% |
| BDE-183 | 0.78 | 0.20 | 0.39 - 1.15 | 85% |
| BDE-209 | 1.25 | 0.31 | 0.65 - 1.98 | 61% |
| BB-209 | 0.98 | 0.25 | 0.55 - 1.42 | 88% |
Data compiled from representative proficiency testing studies.
In one notable interlaboratory comparison involving 37 laboratories, the relative between-laboratory standard deviations for individual BFR congeners ranged from 22% to a significant 61%[1]. This wide range underscores the complexity of BFR analysis and the importance of standardized methods and rigorous quality control. Another proficiency test involving 20 laboratories from 15 countries reported that between 61% and 88% of participants achieved satisfactory z-scores for the target analytes[2]. These studies often reveal that the analysis of highly brominated congeners, such as BDE-209, presents a greater challenge for many laboratories[3].
Unpacking the Methodology: Experimental Protocols
The accurate determination of BFRs hinges on robust and well-defined analytical methods. While specific protocols may vary between laboratories, the fundamental steps of extraction, clean-up, and instrumental analysis are universal. The following outlines a common approach for the analysis of BFRs in a polymer matrix, a frequent subject of inter-laboratory comparisons.
Sample Preparation and Extraction
-
Objective: To efficiently extract BFRs from the solid polymer matrix.
-
Protocol:
-
The polymer sample (typically 0.5-1.0 g) is cryogenically ground to a fine powder to increase the surface area for extraction.
-
An internal standard (e.g., a ¹³C-labeled BFR congener) is added to the sample to correct for analytical variability.
-
Soxhlet extraction is performed for 12-24 hours using a suitable solvent, commonly a mixture of toluene and acetone (e.g., 1:1 v/v). This technique is widely used for its efficiency in extracting a broad range of BFRs.
-
Alternatively, pressurized liquid extraction (PLE) can be employed, offering reduced extraction time and solvent consumption.
-
Extract Clean-up
-
Objective: To remove interfering co-extracted compounds from the sample extract, which can affect the accuracy of the analysis.
-
Protocol:
-
The raw extract is concentrated by rotary evaporation.
-
Gel permeation chromatography (GPC) is often used as an initial clean-up step to remove high molecular weight interferences such as polymer residues.
-
The eluate from the GPC is further purified using a multi-layer silica gel column. The column is typically packed with layers of neutral, acidic, and basic silica gel to remove different types of interferences.
-
The BFR fraction is eluted from the column with a suitable solvent, such as a mixture of hexane and dichloromethane.
-
Instrumental Analysis
-
Objective: To separate, identify, and quantify the individual BFR congeners.
-
Protocol:
-
The final, cleaned-up extract is concentrated to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of PBDEs and PBBs.
-
Injection: A splitless injection is typically used to introduce the sample into the GC.
-
Separation: A capillary column (e.g., DB-5ms) is used to separate the different BFR congeners based on their boiling points and polarity.
-
Detection: A mass spectrometer operating in electron capture negative ionization (ECNI) mode is often preferred for its high sensitivity and selectivity for halogenated compounds.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly suitable for the analysis of thermally labile BFRs, such as hexabromocyclododecane (HBCD).
-
Separation: A C18 reversed-phase column is commonly used for the separation of HBCD stereoisomers.
-
Detection: An electrospray ionization (ESI) source in negative mode coupled with a tandem mass spectrometer provides high specificity and sensitivity.
-
-
Visualizing the Process: Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison for BFR analysis, from the preparation of the test material to the final evaluation of laboratory performance.
References
Isotope Dilution: The Gold Standard for Quantitation in Complex Environmental Samples
A head-to-head comparison with external calibration reveals superior accuracy and reliability in the face of matrix complexities.
In the analysis of environmental samples, achieving accurate and reliable quantification of target analytes is paramount. For researchers, scientists, and drug development professionals working with complex matrices such as soil, water, and biota, the choice of calibration method can significantly impact the quality of results. While external calibration is a widely used technique, isotope dilution mass spectrometry (IDMS) emerges as a superior approach, offering significant advantages in mitigating common analytical challenges. This guide provides an objective comparison of isotope dilution and external calibration, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate quantification strategy.
The primary challenge in analyzing environmental samples lies in the "matrix effect," where co-extracted components interfere with the analyte's signal, leading to either suppression or enhancement. This phenomenon can severely compromise the accuracy of external calibration methods. Isotope dilution, a technique that involves adding a known amount of a stable, isotopically labeled version of the analyte to the sample, effectively compensates for these matrix effects, as well as for analyte losses during sample preparation and extraction.
Unveiling the Performance Gap: Isotope Dilution vs. External Calibration
Experimental studies consistently demonstrate the superior performance of isotope dilution over external calibration, particularly in complex matrices. A notable example is the analysis of Ochratoxin A (OTA), a mycotoxin, in flour.
| Analyte | Matrix | Calibration Method | Reported Concentration (µg/kg) | Certified Value (µg/kg) | Accuracy (% of Certified Value) | Reference |
| Ochratoxin A | Flour | External Calibration | 2.50 - 3.32 | 4.05 ± 0.88 | 62% - 82% | [1][2] |
| Ochratoxin A | Flour | Isotope Dilution (ID¹MS) | Within certified range | 4.05 ± 0.88 | ~100% | [1][2] |
| Ochratoxin A | Flour | Isotope Dilution (ID²MS/ID⁵MS) | Within certified range | 4.05 ± 0.88 | ~100% | [1][2] |
| Iodine | Various Foods | External Calibration | Good accuracy and precision | N/A | N/A | [3][4] |
| Iodine | Various Foods | Isotope Dilution | Higher precision than external calibration | N/A | N/A | [3][4] |
| Per- and Polyfluoroalkyl Substances (PFAS) | Dairy Milk | Matrix-Matched Calibration | 85% mean accuracy | N/A | N/A | [5][6] |
| Per- and Polyfluoroalkyl Substances (PFAS) | Dairy Milk | Isotope Dilution | 97% mean accuracy | N/A | N/A | [5][6] |
As the data indicates, external calibration for OTA in flour resulted in a significant underestimation of the true concentration, with results being 18-38% lower than the certified value[1][2]. This discrepancy is largely attributed to matrix suppression effects. In contrast, all isotope dilution methods produced results that fell within the expected range, validating their accuracy[1][2]. Similarly, in the analysis of PFAS in dairy milk, isotope dilution demonstrated a higher mean accuracy (97%) compared to matrix-matched calibration (85%)[5][6]. While both methods can provide acceptable results in some cases, as seen with iodine analysis in food, isotope dilution consistently offers higher precision[3][4].
The Methodological Advantage: A Step-by-Step Look
The fundamental difference between the two techniques lies in their experimental workflow. Isotope dilution integrates the internal standard at the very beginning of the sample preparation process, ensuring that it experiences the same matrix effects and potential losses as the native analyte.
Figure 1. A comparison of the experimental workflows for external calibration and isotope dilution.
Experimental Protocol: Isotope Dilution for Organic Pollutants in Sediment
This protocol provides a detailed methodology for the analysis of persistent organic pollutants (POPs) in sediment samples using isotope dilution GC-MS.
1. Sample Preparation and Spiking:
-
Homogenize the sediment sample to ensure uniformity.
-
Weigh a subsample (e.g., 10 g) into an extraction thimble.
-
Add a known amount of a certified isotopically labeled internal standard solution containing the target POPs (e.g., ¹³C-labeled PCBs, PAHs) directly onto the sediment sample.
2. Equilibration:
-
Allow the spiked sample to equilibrate for a specified period (e.g., 24 hours) to ensure thorough mixing of the labeled standard with the native analytes in the sample matrix.
3. Extraction:
-
Perform Soxhlet extraction for 16-24 hours using an appropriate solvent mixture (e.g., hexane/acetone 1:1 v/v).
4. Cleanup:
-
Concentrate the extract using a rotary evaporator.
-
Perform cleanup using techniques such as gel permeation chromatography (GPC) to remove high molecular weight interferences, followed by silica gel or Florisil column chromatography to separate analytes from other interfering compounds.
5. Instrumental Analysis (GC-MS):
-
Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode.
-
Monitor for the specific ions of both the native and isotopically labeled analytes.
6. Quantification:
-
Calculate the concentration of the native analyte based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and the known amount of the standard added.
Experimental Protocol: External Calibration for Herbicides in Water
This protocol outlines a typical external calibration procedure for the analysis of herbicides in water samples by LC-MS/MS.
1. Sample Preparation:
-
Filter the water sample (e.g., 1 L) to remove particulate matter.
-
Perform solid-phase extraction (SPE) to concentrate the herbicides and remove interfering substances. Condition an appropriate SPE cartridge (e.g., C18), load the water sample, wash the cartridge to remove interferences, and elute the herbicides with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting a stock solution of the target herbicides in a clean solvent (e.g., methanol or mobile phase) to cover the expected concentration range in the samples.
3. Instrumental Analysis (LC-MS/MS):
-
Inject the prepared sample extracts and the calibration standards into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Develop a chromatographic method to separate the target herbicides.
-
Optimize the mass spectrometer parameters for the detection and quantification of each herbicide.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of each herbicide in the calibration standards against its known concentration.
-
Determine the concentration of the herbicides in the sample extracts by comparing their peak areas to the calibration curve.
Conclusion: A Clear Choice for Accuracy in Environmental Analysis
For researchers, scientists, and drug development professionals who demand the highest level of accuracy and reliability in the analysis of environmental samples, isotope dilution mass spectrometry is the unequivocal choice. Its inherent ability to correct for matrix effects and variations in sample preparation provides a level of confidence that external calibration methods cannot consistently match, especially when dealing with complex and variable sample matrices. While the initial investment in isotopically labeled standards may be higher, the long-term benefits of robust and defensible data far outweigh the cost, making IDMS the gold standard for quantitative analysis in environmental science.
References
- 1. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of external calibration and isotope dilution methods for iodine determination in foods by inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
A Researcher's Guide to Internal Standards: Performance of 2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆
In the precise world of quantitative analysis, particularly in mass spectrometry, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. For researchers analyzing brominated phenols—compounds of significant environmental and toxicological interest—2,4,6-Tribromophenol-1,2,3,4,5,6-¹³C₆ (TBP-¹³C₆) has emerged as a superior choice. This guide provides an objective comparison of its performance against other alternatives, supported by experimental principles and data.
The Gold Standard: Isotope Dilution
The most robust quantification methods utilize isotope dilution mass spectrometry (IDMS), where a stable isotope-labeled analog of the analyte is added to the sample at the earliest stage. This internal standard experiences the same sample preparation losses and matrix-induced ionization effects as the native analyte. Because the labeled and unlabeled compounds are nearly chemically identical, they co-elute during chromatography and are distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer. TBP-¹³C₆ is an ideal internal standard for the analysis of its native counterpart, 2,4,6-Tribromophenol (TBP), a widely produced brominated flame retardant and environmental contaminant[1][2].
The key advantage of using a uniformly ¹³C-labeled standard like TBP-¹³C₆ lies in its near-perfect co-elution with the unlabeled analyte and its ability to comprehensively correct for variations in sample extraction, cleanup, and instrument response[3]. The +6 mass unit shift provides a clear and distinct signal from the native compound, ensuring accurate quantification[3].
Performance Comparison: ¹³C-Labeled vs. Deuterated Standards
While both ¹³C-labeled and deuterium (²H)-labeled internal standards are used, ¹³C-labeled compounds are widely considered superior for quantitative analysis. Deuterated standards can sometimes exhibit slightly different chromatographic retention times (an "isotope effect"), which can lead to differential matrix effects and less accurate correction[4][5].
Below is a comparison of the key performance characteristics between TBP-¹³C₆ and a representative deuterated alternative, such as a deuterated phenol or deuterated TBP analog.
| Performance Characteristic | 2,4,6-Tribromophenol-¹³C₆ | Alternative: Deuterated (²H) Phenolic Standard | Rationale & References |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the native analyte. | Good to Fair: May exhibit slight retention time shifts relative to the native analyte. | ¹³C labeling does not significantly alter the physicochemical properties affecting chromatography. Deuteration can sometimes lead to chromatographic separation from the analyte, which is known as the "isotope effect".[4][5][6] |
| Matrix Effect Compensation | Excellent: Effectively compensates for matrix-induced signal suppression or enhancement due to identical elution and ionization behavior. | Variable: May not fully compensate for matrix effects if retention times differ, as the standards and analyte would be exposed to different co-eluting matrix components.[4][7] | |
| Isotopic Stability | High: ¹³C-C bonds are stable, and there is no risk of isotopic exchange during sample preparation or analysis. | Moderate: Deuterium atoms, particularly on hydroxyl or acidic groups, can be susceptible to back-exchange with protons from the solvent or matrix, leading to a loss of the label. | The stability of the C-¹³C bond prevents isotopic scrambling. |
| Typical Recovery Range | 40% - 120%: Meets typical regulatory method criteria for surrogate standards in persistent organic pollutant analysis. | Similar (40% - 120%): Overall recovery is primarily dependent on the extraction method, not the labeling isotope. | Regulatory methods like those for brominated flame retardants often specify this acceptable range to ensure data quality.[3] |
| Achievable Detection Limits | Excellent: Enables low detection limits for native TBP, in the range of 0.04–4 ng/L for aqueous solutions and 1–100 pg/tablet for solid dosage forms. | Good: Can achieve low detection limits, but accuracy at the limit of quantitation (LOQ) may be compromised if matrix effects are not perfectly corrected. | The precise correction afforded by TBP-¹³C₆ provides higher confidence in results at trace levels.[8][9] |
Experimental Protocols
The following is a generalized protocol for the analysis of 2,4,6-Tribromophenol in environmental or biological samples using TBP-¹³C₆ as an internal standard, based on common methodologies like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Sample Preparation and Extraction
-
Objective: To extract the target analyte and internal standard from the sample matrix and remove interfering substances.
-
Procedure:
-
Spiking: To a known volume or weight of the sample (e.g., 100 mL water, 1 g solid), add a precise amount of 2,4,6-Tribromophenol-¹³C₆ solution.
-
Extraction (for aqueous samples):
-
Acidify the sample to a pH < 2 with a suitable acid (e.g., sulfuric acid) to ensure the phenol is in its protonated form.
-
Perform Solid-Phase Extraction (SPE) using a C18 or polymeric reversed-phase cartridge.
-
Condition the cartridge with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with a suitable organic solvent like dichloromethane or acetone.
-
-
Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended for GC)
-
Objective: To improve the volatility and chromatographic behavior of the phenolic compounds.
-
Procedure:
-
Add a derivatizing agent such as acetic anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the concentrated extract.
-
Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.
-
Cool the sample and it is ready for GC-MS/MS analysis.
-
GC-MS/MS Analysis
-
Objective: To separate, detect, and quantify the native TBP and the TBP-¹³C₆ internal standard.
-
Instrument Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Injection: 1-2 µL in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to elute the analytes.
-
Mass Spectrometer: Triple quadrupole (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.
-
-
MRM Transitions:
-
Monitor at least two specific precursor-to-product ion transitions for both native TBP and TBP-¹³C₆ to ensure selectivity and confirm identity.
-
Example (for acetylated derivatives):
-
Native TBP: m/z 330 -> m/z 251, m/z 332 -> m/z 253
-
TBP-¹³C₆: m/z 336 -> m/z 257, m/z 338 -> m/z 259
-
-
-
Quantification:
-
Calculate the ratio of the peak area of the native analyte to the peak area of the TBP-¹³C₆ internal standard.
-
Determine the concentration of the native analyte from a calibration curve generated by plotting the area ratio against the concentration ratio for a series of standards.
-
Visualized Workflow
The following diagram illustrates the logical flow of a typical analytical procedure using an internal standard.
Caption: Analytical workflow for quantitative analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) [inis.iaea.org]
- 3. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | 1097192-97-6 | Benchchem [benchchem.com]
- 4. waters.com [waters.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring 2,4,6-Tribromophenol in Certified Reference Materials: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2,4,6-tribromophenol (2,4,6-TBP), a compound used as a flame retardant and wood preservative, is crucial for quality control and safety assessment. Certified Reference Materials (CRMs) are fundamental in validating the accuracy of analytical methods used for these measurements. This guide provides an objective comparison of common analytical techniques for the determination of 2,4,6-TBP, supported by available performance data.
Comparison of Analytical Method Performance
The selection of an analytical method for 2,4,6-TBP analysis depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of common techniques based on data from various validation studies. It is important to note that the performance metrics can vary depending on the specific instrument, experimental conditions, and the matrix of the certified reference material.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Key Advantages |
| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry | 1-100 pg/tablet (solid dosage) | 0.04-4 ng/L (water) | <15% | High selectivity and sensitivity, robust for complex matrices. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Not specified for 2,4,6-TBP, but generally in the low ng/L to pg/mL range for similar compounds. | 7.8 ng/mL (for TNT and metabolites in urine) | <15% | Suitable for thermally labile and polar compounds, high throughput. |
| ELISA | Enzyme-Linked Immunosorbent Assay | 1.5 µg/L (in wood extracts) | 45 ng/g (in wood) | <22% | Fast, cost-effective, high-throughput screening capabilities. |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection | Low to mid ppb range (for 2,4,6-trinitrotoluene in animal tissues) | Not specified | <15% | Relatively simple, fast, and accurate for higher concentrations. |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are generalized experimental protocols for the key methods discussed.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method, particularly when combined with stir bar sorptive extraction (SBSE), is highly effective for trace-level analysis of 2,4,6-TBP.
-
Sample Preparation (SBSE):
-
A known amount of the CRM is dissolved or extracted into an appropriate solvent.
-
A stir bar coated with a sorptive material (e.g., polydimethylsiloxane) is added to the sample solution.
-
The solution is stirred for a defined period to allow for the extraction of 2,4,6-TBP onto the stir bar.
-
The stir bar is removed, dried, and placed in a thermal desorption unit.
-
-
Analysis:
-
The stir bar is heated to desorb the analytes into the gas chromatograph.
-
The GC separates 2,4,6-TBP from other components in the sample based on its volatility and interaction with the chromatographic column.
-
The separated 2,4,6-TBP enters the tandem mass spectrometer, where it is ionized.
-
Specific precursor-to-product ion transitions for 2,4,6-TBP are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including phenols.
-
Sample Preparation:
-
The CRM is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile/water mixture).
-
The solution is filtered to remove any particulate matter.
-
An internal standard (e.g., a stable isotope-labeled version of 2,4,6-TBP) is added for accurate quantification.[3]
-
-
Analysis:
-
The prepared sample is injected into the LC system.
-
2,4,6-TBP is separated on a reversed-phase column (e.g., C18) using a mobile phase gradient.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization is typically achieved using electrospray ionization (ESI).
-
Similar to GC-MS/MS, MRM is used for quantification, providing high selectivity and sensitivity.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunological method that offers a rapid and cost-effective approach for screening a large number of samples.
-
Sample Preparation:
-
The CRM is extracted with an appropriate solvent (e.g., an alkaline solution for wood samples).
-
The extract is diluted with a buffer to minimize matrix effects.[5]
-
-
Assay Procedure:
-
A microplate pre-coated with antibodies specific to 2,4,6-TBP is used.
-
The prepared sample extracts and standards are added to the wells of the microplate.
-
A known amount of enzyme-conjugated 2,4,6-TBP is also added. 2,4,6-TBP in the sample competes with the enzyme-conjugated 2,4,6-TBP for binding to the antibodies.
-
After an incubation period, the plate is washed to remove unbound reagents.
-
A substrate is added, which reacts with the bound enzyme to produce a color change.
-
The intensity of the color is measured using a microplate reader, which is inversely proportional to the concentration of 2,4,6-TBP in the sample.[5]
-
Workflow for Accuracy Assessment
The following diagram illustrates a typical workflow for assessing the accuracy of 2,4,6-TBP measurements in a certified reference material.
Conclusion
The accurate determination of 2,4,6-TBP in certified reference materials is paramount for ensuring the quality and safety of various products. Chromatographic methods coupled with mass spectrometry, such as GC-MS/MS and LC-MS/MS, offer the highest sensitivity and selectivity, making them suitable for trace-level quantification and confirmatory analysis. ELISA presents a valuable tool for rapid screening of a large number of samples, although it may have a higher limit of detection and is semi-quantitative. The choice of the most appropriate method will be dictated by the specific analytical requirements, including the concentration range of interest, the complexity of the sample matrix, and the intended use of the data. The use of certified reference materials in conjunction with a well-validated analytical method is essential for achieving reliable and defensible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 | 1097192-97-6 | Benchchem [benchchem.com]
- 4. A novel method development and validation for determination of 2,4,6-Trinitrotoluene and its metabolites on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunochemical Analysis of 2,4,6-Tribromophenol for Assessment of Wood Contamination [agris.fao.org]
comparison of different extraction techniques for brominated phenols
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of brominated phenols in various matrices are critical for environmental monitoring, food safety, and toxicological studies. The selection of an appropriate extraction technique is a pivotal step that significantly influences the recovery, sensitivity, and overall reliability of the analytical results. This guide provides an objective comparison of common extraction techniques for brominated phenols, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.
Comparison of Key Performance Metrics
The efficiency and applicability of different extraction techniques for brominated phenols can be evaluated based on several key performance indicators. The following table summarizes the quantitative data from various studies to facilitate a direct comparison.
| Extraction Technique | Sample Matrix | Target Analytes | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Extraction Time | Solvent Consumption |
| Solid-Phase Extraction (SPE) | River and Seawater | 14 Bromophenols | 64 - 100 | 0.4 - 11 | 0.1 - 21.9 ng/L | - | Moderate |
| Liquid-Liquid Extraction (LLE) | Synthetic and Human Urine | 10 Bromophenols | 79 - 118 | < 14 | pg/mL range | - | High |
| Microwave-Assisted Extraction (MAE) | Styrenic Polymers | Tetrabromobisphenol A (TBBPA) | ~100 | - | - | 10 min | 10 mL |
| Supercritical Fluid Extraction (SFE) | Acrylonitrile Butadiene Styrene (ABS) | Brominated Flame Retardants (including TBBPA) | up to 89.4 (for total Bromine) | - | - | 120 - 240 min | Minimal (CO2) + co-solvent |
| Ultrasound-Assisted Extraction (UAE) | Black Wheat Bran | Bound Phenolics | - | - | - | 48 min | High |
Note: Dashes (-) indicate that the specific data point was not provided in the cited sources. The data presented is for illustrative purposes and may vary depending on the specific experimental conditions.
In-Depth Look at Extraction Methodologies
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a widely used technique for the selective extraction and concentration of analytes from a liquid sample by partitioning them between a solid and a liquid phase.
Experimental Protocol (Based on a study of bromophenols in aqueous samples): [1][2][3]
-
Sample Pre-treatment: Acidify aqueous samples to prevent the degradation of bromophenols.[1][2][3]
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., polymeric sorbent) with an appropriate organic solvent.
-
Sample Loading: Pass the pre-treated sample through the conditioned SPE cartridge. The bromophenols are retained on the solid phase.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the retained bromophenols with a small volume of a strong organic solvent.
-
Analysis: The eluate can be directly analyzed or further concentrated before analysis by techniques like HPLC-MS/MS.[1][2][3]
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique that partitions analytes between two immiscible liquid phases.
Experimental Protocol (Based on a study of bromophenols in urine): [4]
-
Sample Pre-treatment: Perform enzymatic hydrolysis to release conjugated bromophenols. This is followed by in-situ acetylation with acetic anhydride.[4]
-
Extraction: Add an immiscible organic solvent (e.g., hexane) to the aqueous sample and shake vigorously to facilitate the transfer of bromophenols into the organic phase.[4]
-
Phase Separation: Allow the two phases to separate. The organic layer containing the bromophenols is then collected.
-
Analysis: The organic extract is injected into a GC-MS for quantification.[4]
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Experimental Protocol (Based on a study of brominated flame retardants in polymers): [5][6]
-
Sample Preparation: Reduce the particle size of the solid sample to increase the surface area for extraction.
-
Extraction: Place the sample in a closed vessel with a suitable solvent or solvent mixture (e.g., isopropanol/n-hexane).[5]
-
Microwave Irradiation: Subject the vessel to microwave irradiation at a controlled temperature (e.g., 130°C) and for a specific duration (e.g., 10 minutes).[5][6]
-
Extract Collection: After cooling, filter the extract to remove solid particles.
-
Analysis: The extract is then analyzed, for instance, by HPLC-UV.[5]
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature.
Experimental Protocol (Based on a study of brominated flame retardants from ABS plastic): [7]
-
Sample Preparation: The sample is placed in an extraction vessel.
-
Extraction: Supercritical CO2, often with a co-solvent like ethanol, is passed through the vessel at a set temperature (e.g., 75°C) and pressure.[7]
-
Analyte Collection: The extracted analytes are separated from the supercritical fluid by depressurization, and the CO2 is recycled. The extracted brominated flame retardants are collected in a trap.
-
Analysis: The collected extract is then analyzed.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the extraction efficiency.
Experimental Protocol (General procedure for phenolics): [8][9]
-
Sample Preparation: The sample is mixed with an appropriate extraction solvent.
-
Ultrasonication: The mixture is subjected to ultrasonic irradiation using a sonicator probe or bath for a specific time and at a controlled temperature and amplitude.[9]
-
Extract Separation: The extract is separated from the solid residue by filtration or centrifugation.
-
Analysis: The resulting extract is then ready for analysis.
Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the extraction of brominated phenols, applicable to most of the discussed techniques.
Caption: General workflow for brominated phenol extraction and analysis.
Concluding Remarks
The choice of an extraction technique for brominated phenols is a trade-off between various factors including the sample matrix, the physicochemical properties of the target analytes, the required sensitivity, and practical considerations such as time, cost, and environmental impact.
-
SPE offers high selectivity and good enrichment factors, making it suitable for trace analysis in complex aqueous samples.[1][2][3]
-
LLE is a simple and established technique, but it can be labor-intensive and consume large volumes of organic solvents.[4]
-
MAE provides rapid extractions with reduced solvent consumption, particularly for solid samples.[5][6]
-
SFE is a green technology that uses non-toxic CO2, but the instrumentation can be expensive.[7]
-
UAE is an efficient and relatively low-cost technique that can enhance extraction yields and reduce extraction times.[8][9]
Researchers should carefully consider these factors and the supporting experimental data to select the most appropriate extraction method that aligns with their analytical goals and laboratory capabilities.
References
- 1. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]
- 4. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted extraction for qualitative and quantitative determination of brominated flame retardants in styrenic plastic fractions from waste electrical and electronic equipment (WEEE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Uncertainty Measurement in Brominated Flame Retardant Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of brominated flame retardants (BFRs) in various matrices is paramount. This guide provides an objective comparison of analytical methodologies, focusing on the critical aspect of measurement uncertainty. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip you with the knowledge to select the most appropriate analytical strategy for your research needs.
The ubiquitous nature of brominated flame retardants (BFRs) in consumer products and their potential for environmental persistence and adverse health effects necessitate robust and reliable analytical methods for their detection and quantification. A key performance characteristic of any analytical method is its measurement uncertainty, which provides a quantitative indication of the quality of a result. Understanding and controlling measurement uncertainty is crucial for making informed decisions, whether for regulatory compliance, environmental monitoring, or toxicological risk assessment.
This guide delves into the common chromatographic techniques coupled with mass spectrometry for BFR analysis, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and compares their performance with respect to measurement uncertainty.
Comparative Analysis of Measurement Uncertainty
The uncertainty of a measurement is influenced by various factors throughout the analytical process, from sample preparation to instrumental analysis. Interlaboratory studies and method validation are crucial for estimating this uncertainty.
Interlaboratory Comparison Data
A powerful approach to assessing the performance of analytical methods is through interlaboratory comparisons, where multiple laboratories analyze the same sample. The relative standard deviation (RSD) of the results from different laboratories provides a good indication of the method's reproducibility and contributes significantly to the overall measurement uncertainty.
The Joint Research Centre (JRC) of the European Commission has conducted interlaboratory studies for the characterization of certified reference materials (CRMs) for BFRs. The following table summarizes the interlaboratory RSDs for the analysis of polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD) in sediment and fish tissue.
| Analyte Class | Matrix | Interlaboratory RSD (%) | Analytical Technique(s) Used |
| PBDEs | Sediment (ERM-CC537a) | 9 - 15 | GC-MS, LC-MS |
| Fish Tissue (ERM-CE102) | 8 - 11 | GC-MS | |
| HBCDDs | Sediment (ERM-CC537a) | 17 | LC-MS |
Data sourced from the characterization of JRC's certified reference materials.
These results indicate that while both GC-MS and LC-MS are utilized for PBDE analysis, the interlaboratory agreement is slightly better for the fish matrix. The higher RSD for HBCDDs, which are typically analyzed by LC-MS due to their thermal lability, highlights the analytical challenges associated with these compounds. The average measurement uncertainty declared by the participating laboratories in these studies was approximately 30%.
Method Validation Data: A Case Study with GC-MS/MS
Method validation is a formal process that provides evidence that an analytical method is suitable for its intended purpose. A key output of method validation is the estimation of measurement uncertainty. The following table presents validation data for the analysis of selected PBDEs in fish tissue using a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method with a modified QuEChERS sample preparation.
| Parameter | BDE-28 | BDE-47 | BDE-99 | BDE-100 | BDE-153 | BDE-154 |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| LOD (µg/kg) | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 |
| LOQ (µg/kg) | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 |
| Recovery (%) | 95 | 105 | 110 | 108 | 102 | 98 |
| Repeatability (RSDr, %) | 8 | 7 | 9 | 8 | 7 | 6 |
| Within-lab Repro. (RSDR, %) | 12 | 11 | 13 | 12 | 11 | 10 |
| Expanded Uncertainty (U, %) | 24 | 22 | 26 | 24 | 22 | 20 |
Data adapted from a validation study of a GC-MS/MS method for PBDEs in fish.
This "top-down" approach to uncertainty estimation, utilizing data from in-house method validation, provides a realistic assessment of the uncertainty associated with routine analysis. The expanded uncertainty (U) is calculated by multiplying the combined standard uncertainty by a coverage factor (typically k=2) to provide a level of confidence of approximately 95%.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the quality and comparability of analytical results. Below are examples of key experimental procedures for the analysis of BFRs.
Sample Preparation: Modified QuEChERS for Fish Tissue
This protocol describes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of PBDEs from fish tissue, followed by clean-up.
-
Homogenization: Homogenize a representative portion of the fish tissue.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., isooctane) for GC-MS/MS analysis.
-
Instrumental Analysis: GC-MS/MS
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating PBDE congeners (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Pulsed splitless injection mode.
-
Oven Temperature Program: A programmed temperature ramp to achieve optimal separation of the target analytes.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electron Ionization (EI).
Visualizing the Workflow and Key Relationships
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.
High-Resolution vs. Tandem Mass Spectrometry: A Comparative Guide for the Identification of Brominated Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of brominated compounds, such as brominated flame retardants (BFRs), are critical in environmental monitoring, food safety, and pharmaceutical development due to their persistence, potential toxicity, and bioaccumulation. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: HRMS vs. Tandem MS
| Feature | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (MS/MS) |
| Primary Strength | Untargeted screening and identification of unknown compounds based on high mass accuracy. | Targeted quantification with high sensitivity and specificity. |
| Selectivity | Achieved through high resolving power, separating target ions from isobaric interferences. | Achieved by isolating a specific precursor ion and monitoring its characteristic product ions. |
| Sensitivity | Generally very sensitive, with detection limits in the low femtogram to picogram range. | Often considered the "gold standard" for sensitivity in targeted analysis, reaching sub-femtogram levels for some analytes. |
| Mass Accuracy | Typically < 5 ppm, allowing for confident elemental composition determination. | Nominal mass accuracy, sufficient for targeted analysis but not for unknown identification. |
| Versatility | Excellent for both qualitative (unknown identification) and quantitative analysis. | Primarily a quantitative technique, with limited qualitative capabilities. |
| Workflow | Full-scan data acquisition allows for retrospective data analysis. | Targeted data acquisition (e.g., Multiple Reaction Monitoring - MRM) requires pre-selection of analytes and transitions. |
Quantitative Performance Comparison
The following table summarizes key performance metrics for the analysis of Polybrominated Diphenyl Ethers (PBDEs), a prominent class of brominated flame retardants, using both HRMS (specifically a GC-Orbitrap system) and tandem MS (a GC-Triple Quadrupole system).
| Parameter | GC-Orbitrap HRMS | GC-Triple Quadrupole MS/MS |
| Instrument Detection Limits (IDLs) | <20 fg to 260 fg for various PBDE congeners[1] | 0.5 fg to 5 fg for various PBDE congeners |
| Mass Accuracy | Consistently <2 ppm[1] | Not applicable (nominal mass) |
| **Linearity (R²) ** | >0.99 for a wide concentration range | >0.99 for a wide concentration range |
| Precision (%RSD) | <15% for replicate injections | <15% for replicate injections |
Note: The data presented is compiled from different sources and may have been generated under varying experimental conditions. It is intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the analysis of brominated compounds using GC-HRMS and GC-MS/MS are provided below. These protocols are based on established methods for the analysis of PBDEs.
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)
This protocol is based on the analysis of PBDEs using a GC-Orbitrap mass spectrometer.
1. Sample Preparation:
-
Extraction: Samples (e.g., dust, sediment, biological tissues) are typically extracted using a pressurized liquid extraction (PLE) system with solvents such as hexane and dichloromethane.
-
Cleanup: The extracts are cleaned up using multi-layer silica columns containing different types of activated silica to remove interfering matrix components.
-
Concentration: The cleaned extracts are concentrated to a final volume of 100 µL under a gentle stream of nitrogen.
2. GC-HRMS Instrumentation:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for persistent organic pollutants (e.g., a 30 m x 0.25 mm, 0.25 µm DB-5ms).
-
Injector: Split/splitless injector operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the brominated compounds.
-
Mass Spectrometer: An Orbitrap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan with a resolving power of ≥70,000 FWHM.
-
Mass Range: A mass range that covers the expected m/z of the target compounds and their fragments (e.g., m/z 70-1200).
3. Data Analysis:
-
Identification: Compounds are identified based on their accurate mass (typically with a mass tolerance of < 5 ppm), retention time, and the characteristic isotopic pattern of bromine.
-
Quantification: Quantification is performed by extracting the ion chromatogram for the most abundant isotope of the molecular ion or a characteristic fragment ion.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This protocol is based on the analysis of PBDEs using a GC-Triple Quadrupole mass spectrometer.
1. Sample Preparation:
-
The sample preparation procedure is generally the same as for GC-HRMS analysis.
2. GC-MS/MS Instrumentation:
-
Gas Chromatograph: Similar GC setup as for HRMS.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For each target compound, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
3. Data Analysis:
-
Identification: Compounds are identified by the presence of a signal at a specific retention time for a specific MRM transition (precursor ion -> product ion). The ratio of two different MRM transitions for the same compound is often used for confirmation.
-
Quantification: Quantification is based on the peak area of the primary MRM transition.
Visualizing the Workflows
The following diagrams illustrate the logical workflows for identifying brominated compounds using HRMS and tandem MS.
Caption: Workflow for brominated compound identification using HRMS.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6
This guide provides immediate, essential safety and logistical information for handling 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from safety data sheets and toxicological assessments to ensure safe laboratory practices.
Chemical Identity and Hazards: this compound is an isotopically labeled form of 2,4,6-Tribromophenol. While the isotopic labeling does not alter its chemical properties, it is crucial to handle this compound with the same precautions as its unlabeled counterpart. The primary hazards include toxicity upon ingestion, inhalation, or skin absorption, and it is a severe irritant to the skin, eyes, and mucous membranes.[1] It is also very toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.[4]
-
Respiratory Protection: If working with the solid form where dust may be generated, a particulate filter respirator is necessary.[5] For solutions, work should be conducted in a chemical fume hood to avoid inhaling vapors.
Quantitative Toxicity Data
The following table summarizes key toxicity data for 2,4,6-Tribromophenol.
| Metric | Value | Species | Route | Reference |
| Acute Oral LD50 | 1486 to >5000 mg/kg | Rat | Oral | [6] |
| Acute Inhalation LC50 (4-hour) | >50,000 mg/m³ | Rat | Inhalation | [6] |
| 48-hour LC/EC50 | 0.3 to 5.5 mg/litre | Daphnids | - | [6] |
| 96-hour LC50 | 0.2 to 6.8 mg/litre | Fish | - | [6] |
Standard Operating Procedure for Safe Handling
The following workflow outlines the necessary steps for the safe handling of this compound from receipt to disposal. Adherence to these steps is critical to minimize exposure and ensure a safe laboratory environment.
Spill Response and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment.
-
Containment: For solid spills, dampen the material with alcohol to prevent dust formation.[1][7]
-
Collection: Carefully transfer the dampened material into a suitable, labeled container for disposal.[1][7] Use absorbent paper dampened with alcohol to clean up any remaining residue.[1][7]
-
Decontamination: Wash all contaminated surfaces with alcohol followed by a strong soap and water solution.[1]
-
Disposal: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[1][7]
Large Spills:
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
The following diagram outlines the logical workflow for responding to a chemical spill.
Waste Disposal:
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into sewers or waterways.[8] Waste should be handled by a licensed disposal company.[2]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water and call a physician or poison control center immediately.[2][9]
References
- 1. 2,4,6-TRIBROMOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cpachem.com [cpachem.com]
- 4. isotope.com [isotope.com]
- 5. ICSC 1563 - 2,4,6-TRIBROMOPHENOL [chemicalsafety.ilo.org]
- 6. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 7. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
